2,2,4,6-Tetramethylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-46-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,4,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-9(2)7-10(3)8-11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
XSMHBEAIQLABAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 2,2,4,6-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,4,6-tetramethylheptane. Due to the limited availability of detailed experimental protocols in the published literature for this specific isomer, this document also presents a plausible, generalized synthetic methodology based on established principles for the synthesis of highly branched alkanes.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 61868-46-0 | [1] |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 162.2 °C (estimated) | |
| Melting Point | -57.06 °C (estimated) | |
| Density | 0.7298 g/cm³ (estimated) | |
| Refractive Index | 1.4101 (estimated) |
Plausible Experimental Protocol for Synthesis
Reaction Scheme:
-
Grignard Reagent Formation: Preparation of isobutylmagnesium bromide from isobutyl bromide and magnesium metal in an anhydrous ether solvent.
-
Carbonyl Addition: Reaction of the Grignard reagent with a suitable ketone, such as methyl isobutyl ketone, to form a tertiary alcohol after acidic workup.
-
Dehydration: Elimination of water from the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.
-
Hydrogenation: Catalytic hydrogenation of the alkene mixture, typically using a palladium on carbon (Pd/C) catalyst, to yield the final saturated alkane, this compound.
Detailed Illustrative Methodology:
-
Step 1: Preparation of Isobutylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of isobutyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Step 2: Synthesis of 2,4,6-trimethylheptan-4-ol. Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of methyl isobutyl ketone in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Step 3: Dehydration to Alkenes. To the crude 2,4,6-trimethylheptan-4-ol, add a catalytic amount of a strong acid such as phosphoric acid. Heat the mixture and distill the resulting alkene products. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain the purified alkene mixture.
-
Step 4: Hydrogenation to this compound. Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or GC). Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent. Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by fractional distillation.
Mandatory Visualization
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: A plausible synthetic route to this compound.
References
An In-depth Technical Guide to the Physical Properties of 2,2,4,6-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,2,4,6-tetramethylheptane. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also provided, adhering to internationally recognized standards.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These values are essential for a variety of applications, including chemical synthesis, formulation development, and safety assessments.
| Property | Value | Units | Reference |
| Molecular Formula | C₁₁H₂₄ | - | [1] |
| Molecular Weight | 156.31 | g/mol | [1] |
| Boiling Point | 162.2 | °C | [2] |
| Melting Point | -57.06 | °C (estimate) | [2] |
| Density | 0.7298 | g/cm³ | [2] |
| Refractive Index | 1.4101 | - | [2] |
Experimental Protocols for Property Determination
The following sections detail the standardized experimental methodologies for determining the key physical properties of liquid hydrocarbons such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is the ebulliometer method.
Methodology:
-
Apparatus: An ebulliometer, a specialized glass apparatus, is equipped with a heating element, a condenser, and a calibrated temperature measuring device.
-
Procedure: The liquid sample is placed in the boiling flask of the ebulliometer. The substance is heated, and the temperature of the vapor-liquid equilibrium is measured. To ensure accuracy, the thermometer is positioned in the vapor phase above the boiling liquid, shielded from the heating source to prevent superheating.
-
Data Collection: The temperature is recorded when it remains constant, indicating that the boiling point has been reached. Pressure correction is applied if the measurement is not performed at standard atmospheric pressure (101.325 kPa).
The density of a liquid is its mass per unit volume. The oscillating densitometer method is a precise technique for this measurement.[3][4][5]
Methodology:
-
Apparatus: An oscillating densitometer measures the oscillation period of a U-shaped tube filled with the sample.
-
Procedure: The sample is introduced into the thermostatically controlled U-tube. The instrument induces an oscillation in the tube, and the frequency of this oscillation is measured.
-
Data Collection: The density is calculated from the oscillation period, as it is directly related to the mass of the liquid in the tube. The instrument is calibrated using two substances of known density, typically air and water.
Kinematic viscosity is a measure of a fluid's internal resistance to flow under gravitational forces. The standard test method involves the use of a calibrated glass capillary viscometer.[2][6][7][8][9]
Methodology:
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is suspended in a constant temperature bath. A timing device is also required.
-
Procedure: The liquid is drawn into the viscometer's capillary tube by suction. The time taken for the liquid to flow between two marked points under the influence of gravity is measured.
-
Data Collection: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for substance identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[10][11][12]
Methodology:
-
Apparatus: An Abbe refractometer, which consists of a light source, a prism, and a telescope.
-
Procedure: A few drops of the liquid sample are placed on the surface of the measuring prism. Light from the source is passed through the sample and the prism.
-
Data Collection: The operator observes the light path through the telescope and adjusts the instrument to find the critical angle, which is the boundary between the light and dark fields. The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at a standard temperature, such as 20°C.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Boiling Point Determination Workflow.
Caption: Density Determination Workflow.
Caption: Viscosity Determination Workflow.
Caption: Refractive Index Determination Workflow.
References
- 1. eurolab.net [eurolab.net]
- 2. store.astm.org [store.astm.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 6. nazhco.com [nazhco.com]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 9. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. davjalandhar.com [davjalandhar.com]
- 12. youtube.com [youtube.com]
Synthesis of High-Purity 2,2,4,6-Tetramethylheptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of high-purity 2,2,4,6-tetramethylheptane, a branched alkane with potential applications in various fields of research and development. The document details a robust synthetic route commencing from commercially available starting materials, outlines detailed experimental protocols, and presents key quantitative data. Visual diagrams of the synthesis workflow are included to facilitate a clear understanding of the process.
Introduction
This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄. Its highly branched structure imparts specific physicochemical properties that are of interest in areas such as fuel and lubricant additives, and as a non-polar solvent in specialized applications. The synthesis of a high-purity form of this alkane is essential for its use in research and development, where impurities could significantly impact experimental outcomes. This guide focuses on a multi-step synthesis involving a Grignard reaction, followed by dehydration and catalytic hydrogenation.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a three-step process, beginning with the formation of a tertiary alcohol via a Grignard reaction. This is followed by the dehydration of the alcohol to an alkene, and finally, the saturation of the double bond through catalytic hydrogenation to yield the desired branched alkane.
Navigating the Stability Landscape of 2,2,4,6-Tetramethylheptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 2,2,4,6-tetramethylheptane under various experimental conditions. In the absence of extensive direct experimental data for this specific highly branched alkane, this guide draws upon established principles of hydrocarbon chemistry and analogous data from structurally similar compounds, such as isooctane (2,2,4-trimethylpentane), to predict its stability profile. This approach is critical for applications where this compound may be used as a solvent, reference compound, or within a formulation, particularly in the context of drug development where stability is a paramount concern.
Thermal Stability: The Onset of Cracking
Alkanes, including this compound, are generally considered chemically inert due to the strength of their C-C and C-H single bonds. However, at elevated temperatures, they undergo a process known as pyrolysis or cracking, which involves the homolytic cleavage of these bonds to form smaller, more reactive radical species. The rate of pyrolysis is influenced by factors such as temperature, pressure, and the presence of catalysts.[1][2][3]
The thermal decomposition of alkanes proceeds via a free-radical chain mechanism.[1][2][3][4] This process is initiated by the breaking of a C-C or C-H bond, followed by a series of propagation steps involving hydrogen abstraction and β-scission, and finally, termination steps where radicals combine. For branched alkanes, the rate of pyrolysis generally increases with molecular weight and the degree of branching.[1][2][3][4]
Predicted Thermal Decomposition Products
Based on the principles of alkane pyrolysis, the thermal decomposition of this compound is expected to yield a complex mixture of smaller alkanes and alkenes. The fragmentation pattern will be dictated by the relative stability of the intermediate free radicals. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Therefore, bond cleavage is more likely to occur at positions that lead to the formation of more stable radical intermediates.
Table 1: Predicted Major Pyrolysis Products of this compound (Analogous to Isooctane)
| Product Class | Example Products |
| Alkanes | Methane, Ethane, Propane, Isobutane, Neopentane |
| Alkenes | Ethene, Propene, Isobutene, 2-Methyl-1-butene |
This table is predictive and based on the known pyrolysis mechanisms of branched alkanes like isooctane.
Experimental Protocol: Pyrolysis Studies
A common experimental setup for studying the thermal stability of hydrocarbons involves a flow reactor.
Methodology: Flow Reactor Pyrolysis
-
Sample Preparation: A known concentration of the hydrocarbon (e.g., this compound) is prepared in an inert carrier gas, such as nitrogen or argon.
-
Reaction: The gas mixture is passed through a heated reactor (often a quartz tube) maintained at a constant temperature. The residence time in the reactor is carefully controlled.
-
Product Analysis: The effluent gas from the reactor is rapidly cooled to quench the reaction and then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.
-
Data Analysis: The conversion of the parent hydrocarbon and the mole fractions of the products are determined as a function of temperature and residence time. This data is used to elucidate the reaction mechanism and determine kinetic parameters.
Oxidative Stability: The Challenge of Autoxidation
In the presence of oxygen, especially at elevated temperatures, alkanes can undergo oxidation, a process often referred to as autoxidation. This is a radical chain reaction that leads to the formation of hydroperoxides, which can then decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. The oxidative stability of a hydrocarbon is a measure of its resistance to this process.
Branched alkanes can exhibit different oxidation behaviors compared to their linear counterparts. They may react earlier at the initial stages but can have slower reaction rates at later stages as the temperature increases.[5]
Predicted Oxidation Products
The autoxidation of this compound would be initiated by the abstraction of a hydrogen atom to form an alkyl radical. The tertiary C-H bonds are the most susceptible to abstraction due to the stability of the resulting tertiary radical. The subsequent reaction with oxygen and further decomposition pathways would lead to a range of oxygenated products.
Table 2: Predicted Major Autoxidation Products of this compound
| Product Class | Example Products |
| Hydroperoxides | 2,2,4,6-Tetramethylheptyl hydroperoxides |
| Alcohols | 2,2,4,6-Tetramethylheptanols |
| Ketones | Ketones derived from the cleavage of C-C bonds |
| Carboxylic Acids | Carboxylic acids with fewer carbon atoms |
This table is predictive and based on the general mechanism of alkane autoxidation.
Experimental Protocols for Oxidative Stability Testing
Several standardized methods are used to assess the oxidative stability of hydrocarbons and related products. These accelerated aging tests expose the sample to conditions that promote oxidation to predict its long-term stability.
The Rancimat method is an accelerated oxidation test that determines the induction time of a sample.[6][7][8][9][10] A stream of air is passed through the sample at a constant elevated temperature. As the sample oxidizes, volatile organic acids are formed and carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously monitored, and the induction time is the point at which a sharp increase in conductivity is observed, indicating the onset of rapid oxidation.[6][7][8][9][10]
Methodology: Rancimat Test
-
Sample Preparation: A precise amount of the sample (e.g., 3 grams) is weighed into a reaction vessel.
-
Test Conditions: The reaction vessel is placed in a heating block maintained at a specific temperature (e.g., 110-140 °C), and a constant airflow (e.g., 20 L/h) is passed through the sample.
-
Detection: The volatile oxidation products are absorbed in a measuring vessel containing deionized water, and the conductivity is continuously measured.
-
Data Analysis: The induction time is determined from the inflection point of the conductivity curve. A longer induction time indicates higher oxidative stability.
The Schaal Oven Test is a simpler accelerated aging method where samples are stored in an oven at a constant, elevated temperature (typically 60-63 °C).[11][12] The samples are periodically evaluated for signs of oxidation, which can be assessed through sensory analysis (odor, color) or by measuring chemical markers of oxidation such as the peroxide value.[11][12]
Methodology: Schaal Oven Test
-
Sample Preparation: The sample is placed in loosely capped containers to allow for air exposure.
-
Storage: The containers are placed in an oven at a constant temperature.
-
Evaluation: At regular intervals, samples are withdrawn and evaluated. For a quantitative assessment of a pure hydrocarbon like this compound, chemical analysis would be more appropriate than sensory evaluation. This would involve measuring the formation of peroxides or other oxidation products over time using techniques like titration or spectroscopy.
-
Data Analysis: The change in the measured chemical parameter over time is plotted to determine the rate of oxidation.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described above, the following diagrams have been generated using the DOT language.
Caption: Free-radical chain mechanism for the thermal decomposition of a branched alkane.
Caption: Experimental workflows for assessing oxidative stability.
Conclusion
While direct experimental data on the chemical stability of this compound is limited, a robust understanding of its behavior can be inferred from the well-established principles of alkane chemistry and data from structurally similar compounds. It is anticipated to exhibit thermal and oxidative stability profiles characteristic of a highly branched alkane. Under high temperatures, it will undergo pyrolysis to form a mixture of smaller hydrocarbons. In the presence of oxygen, it is susceptible to autoxidation, leading to the formation of oxygenated products. For applications requiring high stability, particularly in the presence of heat or oxygen, it is crucial to consider these degradation pathways. The experimental protocols outlined in this guide provide a framework for quantitatively assessing the stability of this compound in specific formulations or under relevant process conditions. This information is vital for ensuring product quality, safety, and efficacy, especially in the demanding context of pharmaceutical development.
References
- 1. byjus.com [byjus.com]
- 2. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 3. All About Pyrolysis of Alkanes [unacademy.com]
- 4. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. btsa.com [btsa.com]
- 7. metrohmsiam.com [metrohmsiam.com]
- 8. metrohm.com [metrohm.com]
- 9. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 10. news-medical.net [news-medical.net]
- 11. btsa.com [btsa.com]
- 12. eastman.com [eastman.com]
An In-depth Technical Guide to Branched-Alkane Research Applications
An in-depth technical guide to the core applications of branched-alkane research for researchers, scientists, and drug development professionals.
Introduction
Branched alkanes, hydrocarbons featuring alkyl groups attached to a central carbon chain, represent a diverse class of molecules with significant and expanding applications across biochemistry, drug development, and materials science. Unlike their linear counterparts, the branching in these structures imparts unique physicochemical properties, such as lower melting points, altered viscosity, and distinct biological activities. This guide provides a comprehensive overview of the core research applications of branched alkanes, focusing on their roles in human health, as tools in immunology, as drug delivery vehicles, and in industrial processes. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support researchers and professionals in the field.
Applications in Human Health and Disease
Branched-chain fatty acids (BCFAs) are a prominent class of branched alkanes that play crucial roles in metabolic health and disease. Their presence and metabolism are increasingly recognized as important factors in several human conditions.
Phytanic Acid Metabolism and Refsum Disease
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid obtained from the human diet, particularly from dairy products, ruminant fats, and certain fish.[1] Its β-methyl group prevents it from being metabolized through the standard β-oxidation pathway. Instead, it undergoes α-oxidation in peroxisomes.[2]
Adult Refsum Disease (ARD) is a rare autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid.[1][2] This enzymatic defect leads to the systemic accumulation of phytanic acid in blood and tissues, causing significant neurological damage, retinitis pigmentosa, anosmia, polyneuropathy, and ataxia.[2][3][4]
The degradation of phytanic acid is a multi-step process occurring within the peroxisome. The pathway circumvents the β-methyl block, ultimately producing pristanic acid, which can then enter the β-oxidation pathway.[2][5]
Caption: Metabolic pathway of phytanic acid α-oxidation in the peroxisome.
Diagnosis and management of ARD rely on monitoring phytanic acid levels. Dietary intervention is the primary treatment, aiming to significantly reduce phytanic acid intake.[6][7][8]
| Parameter | Typical Value in ARD Patients (Untreated) | Therapeutic Goal | Reference |
| Plasma Phytanic Acid | 16–4243 µmol/L (Average ~689 µmol/L) | < 10 mg/day intake | [4] |
| Daily Phytanic Acid Intake | 50-100 mg/day (normal diet) | < 10 mg/day | [6][9] |
| Plasma Half-life of PA | ~22.4 days (in a new patient study) | N/A | [10] |
| ω-Oxidation Capacity | 6.9 (2.8–19.4) mg PA/day | N/A | [10] |
Branched-Chain Fatty Acids and Metabolic Syndrome
Emerging research indicates a significant association between circulating BCFAs and metabolic health. A meta-analysis of observational studies has revealed an inverse correlation between endogenous BCFA levels (in serum and adipose tissue) and the risk of developing Metabolic Syndrome (MetS).[11]
| Study Type | Number of Participants | Key Finding | Quantitative Result | Reference |
| Meta-analysis | 685 | Inverse correlation between endogenous BCFAs and MetS risk. | Weighted Mean Difference (WMD): -0.11% (95% CI: [-0.12, -0.09]%) | [11] |
| Systematic Review | 4 studies | Inverse associations between serum BCFAs and insulin resistance, triglycerides, and BMI. | Not specified | [12] |
Applications in Drug Development and Immunology
Certain branched alkanes serve not as therapeutic agents themselves, but as critical tools in drug development, delivery, and immunological research.
Semifluorinated Alkanes (SFAs) as Drug Carriers
Semifluorinated alkanes are linear alkanes composed of a perfluorinated segment and a hydrogenated segment. This unique structure gives them interesting physicochemical properties, including high gas solubility and the ability to dissolve lipophilic drugs, making them excellent candidates for drug delivery systems.[13][14] They are used clinically in ophthalmology and are being explored for pulmonary drug delivery.[13][15]
The properties of SFAs, such as density, viscosity, and oxygen solubility, are critical for their application as drug carriers.
| SFA | Formula | Density (g/cm³) | Viscosity (mPa·s) | O₂ Solubility (ml/dl) | Reference |
| Perfluorobutylpentane | F4H5 | 1.268 | 1.29 | 49 | [13][15] |
| Perfluorohexylhexane | F6H6 | 1.393 | 2.10 | 50 | [13][15] |
| Perfluorohexyloctane | F6H8 | 1.353 | 2.86 | 51 | [13][15] |
| Perfluorohexyldodecane | F6H12 | 1.285 | 5.25 | 48 | [13][15] |
Pristane in Immunological Research
Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring isoprenoid alkane widely used in immunology as an adjuvant and to induce autoimmune disease models.[16][17] A single intraperitoneal injection of pristane in non-autoimmune mouse strains, such as BALB/c, can induce a systemic lupus erythematosus (SLE)-like syndrome.[16][18]
This model is invaluable for studying the pathogenesis of autoimmunity, particularly the role of cytokines like interleukin 6 and type I interferons.[17][18] Pristane is also used as a "priming" agent to induce the formation of ascitic fluid rich in monoclonal antibodies following the injection of hybridoma cells.[19][20]
| Parameter | Value/Observation | Mouse Strain | Reference |
| Induction Dose | 0.5 mL | BALB/c | [18][21] |
| Route of Administration | Intraperitoneal (i.p.) | BALB/c | [18][21] |
| Onset of Autoantibodies | 1-4 months post-injection | BALB/c | [18] |
| Specific Autoantibodies | Anti-dsDNA, Anti-Sm, Anti-U1RNP, Anti-Su | BALB/c | [18][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, analysis, and biological application of branched alkanes.
Synthesis of High-Molecular-Weight (>C40) Branched Alkanes
This protocol describes a facile three-step synthesis for high-molecular-weight branched alkanes, which are otherwise difficult to purify from natural sources.[22][23]
Objective: To synthesize a mid-chain methylated C45 alkane (22-methylpentatetracontane).
Methodology:
-
Step 1: Synthesis of the Bis(dithianyl)alkane Intermediate
-
Dissolve 1,3-dithiane in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to -30°C.
-
Add n-butyllithium (n-BuLi) dropwise to deprotonate the dithiane, forming the lithiated intermediate. Stir for 2 hours.
-
Add 0.5 equivalents of a suitable α,ω-dibromoalkane (e.g., 1,19-dibromononadecane) in dry THF to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., hexane).
-
Purify the resulting bis(1,3-dithian-2-yl)nonadecane by column chromatography.
-
-
Step 2: Bisalkylation of the Intermediate
-
Dissolve the purified bis(dithianyl)alkane from Step 1 in dry THF and cool to -30°C under an inert atmosphere.
-
Add 2.2 equivalents of n-BuLi dropwise and stir for 2 hours to deprotonate both dithiane rings.
-
Add 2.5 equivalents of the appropriate 1-bromoalkane (e.g., 1-bromotricosane) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Quench with water, extract with hexane, and purify the dialkylated product by chromatography.
-
-
Step 3: Desulfurization
-
Dissolve the purified product from Step 2 in ethanol.
-
Add a large excess of Raney nickel (W-2) slurry in ethanol.
-
Reflux the mixture for 8-12 hours to effect desulfurization.
-
Cool the reaction, filter off the Raney nickel, and concentrate the filtrate.
-
Purify the final product, 22-methylpentatetracontane, by passing it through a silica gel column with hexane as the eluent.
-
Confirm purity and identity using high-temperature gas chromatography (HTGC) and mass spectrometry.[23]
-
Caption: Experimental workflow for the synthesis of a C40+ branched alkane.
Induction of Lupus-Like Disease in Mice with Pristane
This protocol details the standard method for inducing a lupus-like autoimmune syndrome in susceptible mouse strains.[18][21]
Objective: To induce the production of lupus-associated autoantibodies in BALB/c mice.
Materials:
-
Female BALB/c mice, 8-12 weeks old.
-
Pristane (2,6,10,14-tetramethylpentadecane), sterile.
-
1 mL syringes with 25-gauge needles.
-
Appropriate animal housing and handling facilities.
-
ELISA kits for detecting mouse autoantibodies (anti-dsDNA, anti-Sm, etc.).
Methodology:
-
Animal Handling: Acclimatize mice to the facility for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Pristane Injection: Administer a single 0.5 mL intraperitoneal (i.p.) injection of sterile pristane to each mouse. A control group should receive a 0.5 mL i.p. injection of sterile saline.
-
Monitoring: Monitor the mice regularly (e.g., weekly) for signs of distress, ascites formation, or arthritis development. Record body weights.
-
Blood Collection: Collect blood samples via a standard method (e.g., tail vein or retro-orbital bleed) at baseline and at monthly intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 months).
-
Serum Preparation: Allow blood to clot and centrifuge to separate serum. Store serum at -80°C until analysis.
-
Autoantibody Analysis: Measure the levels of specific autoantibodies (e.g., IgG and IgM anti-dsDNA, anti-Sm, anti-histone) in the serum samples using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the autoantibody titers between the pristane-injected group and the saline-injected control group at each time point. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
General Protocol for GC-MS Analysis of Branched Alkanes
This protocol outlines a general approach for the identification and analysis of branched alkanes in a complex hydrocarbon mixture using Gas Chromatography-Mass Spectrometry (GC-MS).[24][25][26]
Objective: To separate and identify branched alkanes in a prepared sample.
Methodology:
-
Sample Preparation:
-
Dissolve the hydrocarbon sample in a volatile organic solvent (e.g., hexane or dichloromethane).[27]
-
If necessary, perform a pre-fractionation step (e.g., using a molecular sieve like 5Å to separate linear from branched/cyclic alkanes) to reduce sample complexity.[24]
-
Concentrate the branched/cyclic fraction for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a long (e.g., 60-100 m), non-polar capillary column (e.g., DB-1 or similar polysiloxane phase) for optimal separation of isomers.[25]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Splitless injection mode for trace analysis.
-
Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for several minutes, then ramp at a controlled rate (e.g., 2-4°C/min) to a high final temperature (e.g., 300-320°C) and hold.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode (e.g., m/z 40-550).
-
-
Data Analysis:
-
Peak Identification: Identify peaks corresponding to branched alkanes. These typically elute before their n-alkane counterparts of the same carbon number.
-
Mass Spectra Interpretation:
-
Look for the molecular ion (M+), which may be weak or absent in highly branched structures.[26]
-
Analyze the fragmentation pattern. Branched alkanes show preferential cleavage at the branch point, leading to enhanced abundance of ions corresponding to the loss of the largest alkyl group.[26]
-
Compare obtained spectra against a mass spectral library (e.g., NIST/EPA/NIH).
-
-
Retention Indices (RI): For ambiguous identifications, calculate Kovats Retention Indices by running a standard mixture of n-alkanes under the same conditions. Compare the RI of unknown peaks to published values for branched alkanes.
-
In Vitro Adipocyte Culture for BCFA Treatment
This protocol provides a basic framework for treating cultured adipocytes with BCFAs to study their effects on gene expression and metabolism. It is adapted from general adipocyte culture protocols.[28][29]
Objective: To assess the effect of a specific BCFA (e.g., 14-methylpentadecanoic acid) on the expression of genes related to lipid metabolism in adipocytes.
Methodology:
-
Cell Culture:
-
Culture a suitable pre-adipocyte cell line (e.g., 3T3-L1) or primary adipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Induce differentiation into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX). Allow 7-10 days for full differentiation.
-
-
Preparation of BCFA-BSA Conjugate:
-
Dissolve the BCFA in ethanol.
-
Prepare a solution of fatty-acid-free bovine serum albumin (BSA) in serum-free DMEM.
-
Slowly add the BCFA-ethanol solution to the BSA solution while stirring to create a stock solution of BCFA conjugated to BSA. This improves solubility and cellular uptake.
-
-
Treatment:
-
Wash mature adipocytes with phosphate-buffered saline (PBS).
-
Replace the medium with serum-free DMEM containing the desired concentrations of the BCFA-BSA conjugate (e.g., 10 µM, 50 µM, 100 µM).
-
Include a control group treated with BSA-containing medium only.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Endpoint Analysis (Gene Expression):
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA from the cell lysates using a commercial kit.
-
Synthesize cDNA from the RNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., FASN, SCD1, SREBP1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative change in gene expression using a method like the ΔΔCt method.
-
Caption: Logical relationship between BCFA levels and metabolic health.
Conclusion and Future Outlook
Branched-alkane research continues to yield critical insights and practical applications. In medicine, the study of BCFAs is shifting from a focus solely on rare metabolic disorders to a broader understanding of their role in prevalent conditions like metabolic syndrome. This opens avenues for novel diagnostic biomarkers and potential therapeutic interventions. In drug development, the unique properties of SFAs are being harnessed to create more effective delivery systems for challenging lipophilic drugs. Furthermore, the use of branched alkanes like pristane remains a cornerstone of immunological research, enabling the study of complex autoimmune diseases. Future research will likely focus on elucidating the precise molecular mechanisms behind the bioactivity of BCFAs, designing novel branched polymers and lipids for advanced drug delivery and materials science, and refining analytical techniques to better characterize these complex molecules in biological and environmental samples.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phytanic Acid Intake and Lifestyle Modifications on Quality of Life in Individuals with Adult Refsum Disease: A Retrospective Survey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment [healthline.com]
- 7. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 9. Refsum Disease Treatment & Management: Surgical Care, Consultations, Diet [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Semifluorinated alkanes--a new class of excipients suitable for pulmonary drug delivery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 16. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. Adjuvant Use and Monoclonal Antibody Production - Wayne State University [research.wayne.edu]
- 20. researchhow2.uc.edu [researchhow2.uc.edu]
- 21. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 22. scholars.uky.edu [scholars.uky.edu]
- 23. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. GCMS Section 6.9.2 [people.whitman.edu]
- 27. diverdi.colostate.edu [diverdi.colostate.edu]
- 28. UC Davis - Basic Adipocyte Culture Protocol [protocols.io]
- 29. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing 2,2,4,6-Tetramethylheptane for Research: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement of specific, high-purity chemical compounds is a critical foundational step for any experiment. This technical guide provides an in-depth overview of sourcing 2,2,4,6-Tetramethylheptane (CAS No. 61868-46-0), a saturated branched alkane. While direct, off-the-shelf commercial suppliers for this specific isomer are not readily apparent in public listings, this guide outlines the necessary steps and resources for its acquisition.
Methodology for Supplier Selection
Given that this compound is not a commonly stocked chemical, a systematic approach to sourcing is required. This typically involves exploring chemical marketplace platforms and engaging with companies that specialize in custom synthesis. The primary objective is to secure a supplier that can provide the required quantity and purity of the compound, accompanied by the necessary analytical documentation (e.g., Certificate of Analysis).
Below is a summary of platforms and potential avenues for sourcing this compound. Researchers should be prepared to request quotes and lead times, as this compound may be synthesized on demand.
Potential Sourcing Platforms and Custom Synthesis Providers
While specific product listings for this compound with quantitative data are not publicly available, the following platforms and companies are established resources for sourcing research chemicals, including those that may require custom synthesis.
| Company/Platform | Service Type | Key Features for Researchers |
| ChemicalBook | Chemical Database & Marketplace | Lists chemical properties and provides a platform to connect with potential suppliers.[1] |
| PubChem | Public Chemical Database | Provides comprehensive information about chemical substances and lists potential suppliers.[2] |
| Simson Pharma | Custom Synthesis & Reference Standards | Offers custom synthesis of complex organic molecules and can be contacted for a quote for this compound. |
| Chiron | Custom Synthesis & Analytical Standards | A producer of advanced chemical products for research and analysis, with custom synthesis capabilities. |
Logical Workflow for Sourcing Research Chemicals
The process of acquiring a specific chemical like this compound can be visualized as a logical workflow. This ensures a thorough and efficient procurement process, from initial identification to final delivery and verification.
Experimental Protocols
As this guide focuses on the commercial sourcing of this compound, detailed experimental protocols for its use are outside the current scope. Researchers should refer to relevant scientific literature for established methodologies and applications of this compound or similar branched alkanes. When handling the chemical, it is imperative to follow the safety guidelines outlined in the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols: 2,2,4,6-Tetramethylheptane in Jet Fuel Surrogates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols have been compiled based on available scientific literature. Direct experimental data on the use of 2,2,4,6-tetramethylheptane as a specific component in jet fuel surrogates is limited. Therefore, this document provides information on its known chemical properties, discusses the role of highly branched alkanes in jet fuel surrogates by drawing parallels with more studied similar compounds like 2,2,4,6,6-pentamethylheptane, and presents generalized experimental protocols applicable to the evaluation of jet fuel surrogates.
Introduction
Jet fuel is a complex mixture of hundreds of hydrocarbons, making its direct use in computational fluid dynamics (CFD) and chemical kinetic modeling computationally prohibitive.[1][2] To address this, surrogate fuels are formulated from a small number of well-characterized chemical species to emulate the physical and chemical properties of the real fuel.[1][2][3][4] These surrogates are crucial for the development and optimization of advanced combustion engines and for assessing the performance of alternative and sustainable aviation fuels.[5][6]
The formulation of a jet fuel surrogate typically involves a mixture of normal alkanes, branched alkanes, cycloalkanes, and aromatic compounds to match key properties of the target jet fuel, such as:
Highly branched alkanes are a critical component of jet fuel surrogates as they represent the iso-paraffinic content of kerosene-based fuels. These compounds are known for their good cold-flow properties and their influence on ignition quality. While 2,2,4,6,6-pentamethylheptane has been identified as a promising surrogate component for representing low ignition quality highly-branched alkanes[1][2], this document will focus on the closely related molecule, this compound.
Properties of this compound
This compound is a highly branched alkane with the chemical formula C11H24. Its structure and properties make it a potential candidate for inclusion in jet fuel surrogate mixtures.
Chemical and Physical Properties
A summary of the key computed and experimental properties of this compound is provided in the table below. These properties are essential for initial screening and for use in surrogate formulation models.
| Property | Value | Source |
| Molecular Formula | C11H24 | [8] |
| Molecular Weight | 156.31 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| CAS Number | 61868-46-0 | [8] |
| Boiling Point | Not available in search results | |
| Density | Not available in search results | |
| Computed XLogP3 | 5.2 | [8] |
Role in Jet Fuel Surrogates
The inclusion of highly branched alkanes like this compound in a jet fuel surrogate is intended to replicate the combustion behavior of the iso-alkane fraction of real jet fuel. These compounds play a significant role in determining the overall ignition and combustion characteristics of the fuel.
Conceptual Surrogate Formulation
A hypothetical four-component jet fuel surrogate incorporating this compound could be formulated as follows. The mole fractions are illustrative and would require optimization to match the properties of a specific target jet fuel.
| Component | Chemical Class | Mole Fraction (Illustrative) | Purpose in Surrogate |
| n-Dodecane | n-Alkane | 0.40 | Represents the straight-chain alkanes, influences cetane number. |
| This compound | Branched Alkane | 0.20 | Represents the iso-alkanes, influences ignition delay. |
| Methylcyclohexane | Cycloalkane | 0.25 | Represents the naphthenic compounds. |
| Toluene | Aromatic | 0.15 | Represents the aromatic content, influences sooting propensity. |
Experimental Protocols
The following are generalized protocols for the experimental validation of a jet fuel surrogate containing this compound. These protocols are based on standard methods used in combustion research.
Protocol for Ignition Delay Time (IDT) Measurement
Objective: To measure the autoignition characteristics of the surrogate fuel and compare them to the target jet fuel.
Apparatus: Shock Tube or Rapid Compression Machine (RCM).
Methodology:
-
Mixture Preparation: Prepare a stoichiometric mixture of the surrogate fuel and an oxidizer (typically synthetic air) at a known pressure and temperature.
-
Ignition:
-
Shock Tube: A diaphragm is ruptured, generating a shock wave that travels down the tube, compressing and heating the gas mixture to ignition conditions.
-
RCM: A piston rapidly compresses the gas mixture to the desired pressure and temperature.
-
-
Data Acquisition: Monitor the pressure and/or light emission from specific chemical species (e.g., OH*) as a function of time after compression.
-
IDT Determination: The ignition delay time is defined as the time interval between the end of compression and the onset of ignition, typically identified by the maximum rate of pressure rise or the peak in light emission.
-
Data Analysis: Repeat the experiment over a range of temperatures and pressures relevant to gas turbine engine conditions. Compare the measured IDTs of the surrogate with those of the target jet fuel.
Protocol for Laminar Flame Speed Measurement
Objective: To determine the flame propagation characteristics of the surrogate fuel.
Apparatus: Spherically expanding flame in a constant volume chamber or a counterflow burner.
Methodology:
-
Mixture Preparation: Prepare a premixed combustible mixture of the surrogate fuel and air at various equivalence ratios.
-
Ignition and Flame Propagation:
-
Constant Volume Chamber: Ignite the mixture at the center of the chamber and record the propagation of the spherical flame front using high-speed imaging.
-
Counterflow Burner: Establish two opposing jets of the premixed gas, creating a stable, flat flame.
-
-
Data Acquisition: Measure the flame radius as a function of time (for the spherical flame) or the gas velocities (for the counterflow flame).
-
Flame Speed Calculation: The laminar flame speed is calculated from the flame propagation rate, taking into account the effects of stretch and radiation.
-
Data Analysis: Compare the laminar flame speeds of the surrogate with the target jet fuel over a range of equivalence ratios.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in jet fuel surrogates.
Caption: Logical relationship of surrogate components.
Caption: Experimental workflow for IDT measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrocarbons for the next generation of jet fuel surrogates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. Orthogonal Reference Surrogate Fuels for Operability Testing [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H24 | CID 53428736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,2,4,6-Tetramethylheptane in Combustion Kinetics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,4,6,6-pentamethylheptane, a highly branched C12 iso-alkane, in the field of combustion kinetics. This document details its chemical properties, experimental protocols for its use in fundamental combustion research, and a summary of key quantitative data. The information is intended to guide researchers in designing experiments to investigate the unique combustion characteristics of this compound, which is a significant component of alternative and conventional fuels.
Chemical and Physical Properties of 2,2,4,6,6-Pentamethylheptane
2,2,4,6,6-Pentamethylheptane, also known as isododecane, is a branched-chain alkane with the chemical formula C₁₂H₂₆.[1][2][3] Its highly branched structure significantly influences its combustion behavior, making it a molecule of interest for studies on soot formation, ignition delay, and flame propagation. It is a colorless liquid and is considered a promising surrogate component for representing low ignition quality, highly-branched alkanes found in jet fuels. It is also utilized as a diesel reference fuel. Below is a summary of its key properties:
| Property | Value |
| Chemical Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol [1][3] |
| CAS Number | 13475-82-6[2][3] |
| Boiling Point | 177-178 °C @ 760 mmHg |
| Density | ~0.74 g/cm³ |
| Synonyms | Isododecane, 2,2,4,6,6-Pentamethylheptane |
Experimental Protocols in Combustion Kinetics Research
The study of 2,2,4,6,6-pentamethylheptane's combustion kinetics involves various experimental techniques to measure key parameters like ignition delay times, species concentration profiles, and soot formation. The following sections detail the methodologies for two primary experimental setups.
Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)
Ignition delay time is a critical parameter for understanding autoignition characteristics of a fuel. Rapid Compression Machines (RCMs) are widely used to study low-to-intermediate temperature autoignition chemistry under conditions relevant to internal combustion engines.
Objective: To measure the ignition delay time of 2,2,4,6,6-pentamethylheptane at various temperatures, pressures, and equivalence ratios.
Experimental Setup: A rapid compression machine is a device that simulates a single compression stroke of an engine, rapidly compressing a fuel/air mixture to a high temperature and pressure.
Materials:
-
2,2,4,6,6-Pentamethylheptane (high purity)
-
Oxidizer (e.g., synthetic air: 21% O₂, 79% N₂)
-
Inert gases for dilution (e.g., N₂, Ar)
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of 2,2,4,6,6-pentamethylheptane vapor, oxidizer, and diluent gases in a mixing tank. The composition is determined by the desired equivalence ratio and dilution level.
-
RCM Preparation: Evacuate the reaction chamber of the RCM to remove any residual gases.
-
Mixture Introduction: Introduce the prepared gas mixture into the reaction chamber to a specified initial pressure.
-
Compression: Actuate the piston to rapidly compress the mixture to the target pressure and temperature. The compression process should be as close to isentropic as possible.
-
Data Acquisition: Record the pressure inside the reaction chamber using a high-speed pressure transducer. The ignition delay time is defined as the time from the end of compression to the onset of ignition, which is identified by a sharp increase in pressure.
-
Varying Conditions: Repeat the experiment for a range of initial temperatures, pressures, and equivalence ratios to map the ignition delay behavior of the fuel.
Soot Formation and Species Analysis in a Planar Mixing Layer Flame (PMLF)
Understanding the formation of soot and intermediate species is crucial for developing cleaner combustion technologies. The Planar Mixing Layer Flame (PMLF) is a canonical configuration for studying non-premixed combustion chemistry and soot inception.
Objective: To investigate the formation of soot and identify gaseous precursors when 2,2,4,6,6-pentamethylheptane is used as a dopant in a well-characterized flame.
Experimental Setup: A PMLF burner consists of two adjacent rectangular nozzles, one for the fuel stream and one for the oxidizer stream, creating a laminar, non-premixed flame with a well-defined structure.
Materials:
-
Ethylene (C₂H₄) as the primary fuel
-
2,2,4,6,6-Pentamethylheptane (high purity) as the dopant
-
Nitrogen (N₂) for dilution
-
Oxygen (O₂) as the oxidizer
Procedure:
-
Fuel Stream Preparation: A mixture of ethylene, a known concentration of 2,2,4,6,6-pentamethylheptane vapor, and nitrogen is prepared and delivered to the fuel nozzle of the PMLF burner.
-
Oxidizer Stream Preparation: A mixture of oxygen and nitrogen is delivered to the oxidizer nozzle.
-
Flame Establishment: The fuel and oxidizer streams are ignited to establish a stable, laminar flame.
-
Species Sampling and Analysis:
-
A quartz microprobe is used to extract gas samples from different locations within the flame.
-
The extracted samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the concentrations of various stable species, including soot precursors like polycyclic aromatic hydrocarbons (PAHs).
-
-
Soot Diagnostics:
-
Laser-Induced Emission Spectroscopy (LIES): This technique is used to measure the soot volume fraction within the flame. A high-energy laser excites the soot particles, and the resulting incandescence is detected.
-
Elastic Laser Light Scattering (E-LLS): This method is employed to determine the size of the soot particles. The scattering of laser light by the soot particles is measured and analyzed.
-
-
Data Mapping: The measurements are repeated at various heights above the burner (HAB) and across the flame to create a two-dimensional map of species concentrations and soot properties.
Quantitative Data Summary
The following tables summarize key quantitative data from combustion kinetics studies involving 2,2,4,6,6-pentamethylheptane.
Ignition Delay Times
Experimental data for the ignition delay times of iso-dodecane (2,2,4,6,6-pentamethylheptane) have been measured in a rapid compression machine. The data shows a typical Arrhenius-type dependence on temperature, with ignition delay times decreasing as temperature increases. A "reactivity crossover" is observed when compared to iso-octane, where in a specific temperature window within the negative temperature coefficient (NTC) regime, iso-dodecane is less reactive than iso-octane, but becomes more reactive outside this window.[4]
| Temperature (K) | Pressure (bar) | Equivalence Ratio (Φ) | Ignition Delay Time (ms) |
| Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Note: While the existence of this data is confirmed, the specific numerical values were not available in the provided search results. Researchers are encouraged to consult the primary literature for detailed datasets.
Soot Formation in Doped Ethylene Flames
A study on ethylene flames doped with 1500 ppm of 2,2,4,6,6-pentamethylheptane showed a significant increase in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot volume fraction.[5][6][7][8]
| Parameter | Base Ethylene Flame | Doped Ethylene Flame |
| PAH Concentration | Baseline | Increased by a factor of ~1.5 |
| Soot Volume Fraction | Baseline | Increased by a factor of ~2.5 |
Note: These are relative changes. For absolute values, please refer to the original research articles.
Chemical Kinetic Modeling
Detailed chemical kinetic models are essential for simulating and understanding the complex reaction pathways during combustion. A chemical reactions and soot formation kinetic model for iso-dodecane has been developed at Lawrence Livermore National Laboratory (LLNL).[5][6] This model has been partially validated against experimental data from the doped ethylene flame study.[5][6] Furthermore, a new compact mechanism for iso-dodecane has been developed and validated against a wide range of experimental data.[9]
The following diagram illustrates a simplified, high-level representation of the key processes in the combustion of a large branched alkane like 2,2,4,6,6-pentamethylheptane, leading to the formation of pollutants.
Conclusion
2,2,4,6,6-Pentamethylheptane serves as a crucial model compound for understanding the combustion of highly branched alkanes present in modern transportation fuels. The experimental protocols and data summarized in these notes provide a foundation for further research into its complex combustion chemistry. The development and validation of detailed kinetic models, guided by precise experimental measurements, will be instrumental in designing cleaner and more efficient combustion systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 3. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sae.org [sae.org]
- 5. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Use of 2,2,4,6-Tetramethylheptane as an Internal Standard in Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the utilization of 2,2,4,6-tetramethylheptane as an internal standard in the quantitative analysis of hydrocarbon samples by gas chromatography (GC). This document outlines the rationale for its selection, its key physical and chemical properties, and a comprehensive experimental protocol for its application, particularly in the analysis of complex hydrocarbon mixtures such as gasoline.
Introduction
Quantitative analysis of complex hydrocarbon mixtures, such as gasoline, diesel, and jet fuel, by gas chromatography requires a high degree of precision and accuracy. The internal standard (IS) method is a widely used technique to correct for variations in injection volume, detector response, and sample preparation.[1][2] An ideal internal standard should be a compound that is chemically similar to the analytes of interest, is not naturally present in the sample, and is well-resolved from other components in the chromatogram.[1]
This compound, a branched-chain alkane, presents itself as a suitable internal standard for the analysis of volatile hydrocarbons for several key reasons:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with other sample components.
-
Structural Similarity: Its branched alkane structure is representative of many components found in refined petroleum products.[3]
-
Elution Profile: Its boiling point and volatility allow it to elute within the typical GC run time for gasoline and other light to middle distillate analysis, in a region that is often free from co-eluting peaks.
-
Purity and Availability: It is available in high purity, which is essential for accurate quantitative analysis.
Physicochemical Properties of this compound
The suitability of this compound as an internal standard is supported by its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [4] |
| Molecular Weight | 156.31 g/mol | [4] |
| Boiling Point | 177.2 °C | [5] |
| Density | 0.746 g/cm³ | [5] |
| CAS Number | 13475-81-5 | [4] |
Experimental Protocol: Quantitative Analysis of Gasoline by GC-FID
This protocol provides a detailed methodology for the quantitative analysis of specific aromatic and aliphatic hydrocarbons in a gasoline sample using this compound as an internal standard with a Flame Ionization Detector (FID).
3.1. Materials and Reagents
-
Solvent: Pentane or Hexane (GC grade)
-
Internal Standard: this compound (≥99% purity)
-
Analytes for Calibration:
-
Toluene (≥99.8% purity)
-
Ethylbenzene (≥99.8% purity)
-
o-Xylene (≥99% purity)
-
n-Octane (≥99% purity)
-
n-Nonane (≥99% purity)
-
-
Gasoline Sample: Commercial unleaded gasoline
-
Gases: Helium (carrier gas, 99.999%), Hydrogen (FID, 99.999%), Air (FID, compressed)
3.2. Instrumentation
A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is required.
-
GC System: Agilent 7890B GC with FID (or equivalent)
-
Column: HP-5 (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
-
Autosampler: For precise and reproducible injections
3.3. Preparation of Solutions
3.3.1. Internal Standard Stock Solution (IS Stock)
-
Accurately weigh approximately 1.0 g of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with pentane.
-
Calculate the exact concentration in mg/mL.
3.3.2. Calibration Standard Stock Solution (CAL Stock)
-
Accurately weigh approximately 0.5 g of each analyte (toluene, ethylbenzene, o-xylene, n-octane, n-nonane) into a single 100 mL volumetric flask.
-
Dissolve and dilute to the mark with pentane.
-
Calculate the exact concentration of each analyte in mg/mL.
3.3.3. Calibration Standards
-
Prepare a series of at least five calibration standards by diluting the CAL Stock solution with pentane in 10 mL volumetric flasks.
-
To each calibration standard, add a constant volume of the IS Stock solution (e.g., 100 µL) to achieve a consistent internal standard concentration across all standards.
-
The final concentration of the analytes should bracket the expected concentration in the prepared gasoline sample.
3.4. Sample Preparation
-
Accurately weigh approximately 1.0 g of the gasoline sample into a 10 mL volumetric flask.
-
Add the same constant volume of the IS Stock solution (e.g., 100 µL) as used in the calibration standards.
-
Dilute to the mark with pentane and mix thoroughly.
3.5. GC-FID Operating Conditions
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40 °C (hold 5 min) Ramp 1: 5 °C/min to 150 °C Ramp 2: 15 °C/min to 250 °C (hold 2 min) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
3.6. Data Analysis and Quantification
-
Calibration Curve:
-
For each calibration standard, calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio versus the concentration ratio (analyte concentration / internal standard concentration).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.
-
-
Sample Quantification:
-
Calculate the ratio of the peak area of each identified analyte in the gasoline sample to the peak area of the internal standard.
-
Using the calibration curve equation, calculate the concentration ratio for each analyte in the sample.
-
Calculate the concentration of each analyte in the original gasoline sample using the following formula:
Concentration (mg/g) = (Calculated Concentration Ratio) * (Concentration of IS in sample) / (Mass of gasoline sample)
-
Quantitative Data Summary
The following table presents illustrative quantitative data for the analysis of a gasoline sample using the described protocol. The retention times and response factors are representative for a standard non-polar GC column.
| Compound | Retention Time (min) | Relative Response Factor (RRF)¹ | Concentration in Sample (wt%) |
| n-Octane | 10.2 | 1.05 | 2.1 |
| Toluene | 11.5 | 0.95 | 5.5 |
| n-Nonane | 12.8 | 1.02 | 3.2 |
| Ethylbenzene | 14.1 | 0.98 | 1.8 |
| o-Xylene | 14.9 | 0.97 | 2.5 |
| This compound (IS) | 15.8 | 1.00 | - |
¹ Relative Response Factor (RRF) is calculated relative to this compound.
Diagrams
Caption: Experimental workflow for hydrocarbon analysis using an internal standard.
Caption: Logical relationship of internal standard quantification.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 3. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H24 | CID 53428736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chemicalbook.com]
Application Notes and Protocols: 2,2,4,6-Tetramethylheptane in Alternative Diesel Fuel Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,2,4,6-tetramethylheptane as a component in alternative diesel fuel formulations. The document outlines its physicochemical properties, protocols for blending and performance evaluation, and the theoretical basis for its application.
Introduction and Rationale
The quest for cleaner-burning and more efficient diesel fuels has led to the investigation of various synthetic and bio-derived hydrocarbon molecules. Highly branched alkanes, such as this compound (a C11 isoalkane), are of particular interest. While straight-chain alkanes generally exhibit high cetane numbers, promoting rapid ignition, highly branched isomers can offer advantages in other key areas. These include improved cold-flow properties (lower freezing points) and potentially lower soot formation due to their molecular structure. The primary challenge with highly branched alkanes is their typically lower cetane number compared to their linear counterparts.[1]
The application of this compound in diesel fuel is proposed as a blending component to fine-tune specific fuel properties. Its inclusion could be targeted at improving the low-temperature operability of diesel fuels, which is a significant concern for biodiesel and some synthetic diesel formulations. However, its impact on the final blend's ignition quality must be carefully assessed and likely compensated for with cetane-improving additives or by blending with high-cetane components.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound and Comparison with Reference Diesel Components
| Property | This compound | n-Hexadecane (Cetane) | 2,2,4,4,6,8,8-Heptamethylnonane (Isocetane/HMN) |
| Molecular Formula | C₁₁H₂₄[6] | C₁₆H₃₄[7] | C₁₆H₃₄[7] |
| Molecular Weight ( g/mol ) | 156.31[6] | 226.44 | 226.44 |
| Boiling Point (°C) | 162.2[8] | 287 | 240 |
| Density (g/mL) | ~0.730[8] | ~0.773 | ~0.788 |
| Cetane Number (CN) | ~20-30 (Estimated) | 100 (by definition)[7] | 15 (by definition)[7] |
Note: The cetane number for this compound is an estimate. Experimental verification is required.
Experimental Protocols
Protocol for Blending this compound with Diesel Fuel
This protocol describes the preparation of volumetric blends of this compound with a base diesel fuel for subsequent analysis.
Materials:
-
This compound (≥98% purity)
-
Base diesel fuel (e.g., standard ULSD) with known properties
-
Class A volumetric flasks (various sizes)
-
Micropipettes or graduated cylinders
-
Vortex mixer or magnetic stirrer
Procedure:
-
Characterize Base Fuel: Obtain a certificate of analysis or perform in-house testing to determine the properties of the base diesel fuel, including cetane number, density, viscosity, and distillation curve.
-
Prepare Blends:
-
Label a series of clean, dry volumetric flasks for each desired blend ratio (e.g., B5, B10, B20, representing 5%, 10%, and 20% by volume of this compound).
-
Using a calibrated micropipette or graduated cylinder, add the precise volume of this compound to the corresponding volumetric flask.
-
Carefully add the base diesel fuel to the flask until the total volume reaches the calibration mark.
-
Stopper the flask and mix thoroughly using a vortex mixer or a magnetic stirrer for at least 5 minutes to ensure homogeneity.
-
-
Storage: Store the prepared blends in sealed, labeled containers in a cool, dark place away from ignition sources.
Protocol for Cetane Number Determination of Blends
The ignition quality of the prepared fuel blends must be experimentally determined. The Derived Cetane Number (DCN) is often preferred for research due to the smaller sample volume required.[9]
Method: ASTM D6890 - Standard Test Method for Determination of Derived Cetane Number (DCN) of Diesel Fuel Oils by Fixed Range Injection Period, Constant Volume Combustion Chamber Method.[10]
Apparatus:
-
Ignition Quality Tester (IQT™) or equivalent constant volume combustion chamber instrument.
Procedure:
-
Instrument Calibration: Calibrate the IQT instrument according to the manufacturer's instructions using the primary reference fuels, n-hexadecane (cetane) and 2,2,4,4,6,8,8-heptamethylnonane (HMN).[10]
-
Sample Analysis:
-
Introduce the fuel blend sample into the IQT.
-
The instrument will inject a small, precise amount of the fuel into the heated, pressurized combustion chamber.
-
The time from the start of injection to the onset of combustion (ignition delay) is measured.
-
The instrument's software calculates the DCN based on the measured ignition delay and the calibration data.
-
-
Data Reporting: Report the average DCN for each blend, along with the standard deviation of multiple measurements.
Visualizations
Diagram 1: Experimental Workflow for Fuel Blend Preparation and Analysis
Caption: Workflow for preparing and analyzing diesel fuel blends containing this compound.
Protocol for Engine Performance and Emissions Testing
This protocol outlines the procedure for evaluating the effects of the fuel blends on the performance and exhaust emissions of a compression-ignition (CI) engine.
Apparatus:
-
Single-cylinder or multi-cylinder CI test engine mounted on a dynamometer.
-
Engine control and data acquisition system.
-
Exhaust gas analysis system (measuring NOx, CO, HC, CO₂, O₂).
-
Particulate matter (PM) measurement system (e.g., smoke meter or gravimetric sampling).
-
Fuel consumption measurement system (e.g., gravimetric or volumetric).
Procedure:
-
Engine Setup: Install and instrument the test engine according to standard procedures. Ensure all sensors and analyzers are calibrated.
-
Baseline Test: Operate the engine with the base diesel fuel across a range of steady-state speed and load conditions. Record all performance parameters (torque, power, fuel consumption) and emissions data.
-
Fuel Blend Testing:
-
Purge the engine's fuel system with the first fuel blend to be tested.
-
Operate the engine at the same steady-state conditions used for the baseline test.
-
Allow the engine to stabilize at each operating point before recording data for a sufficient duration.
-
Repeat the process for each fuel blend.
-
-
Data Analysis:
-
Calculate key performance metrics such as Brake Specific Fuel Consumption (BSFC) and thermal efficiency.
-
Compare the emissions (in g/kWh) and performance of each blend to the baseline diesel fuel.
-
Analyze the trade-offs between any observed changes in performance and emissions.
-
Diagram 2: Logical Relationship of Branched Alkanes in Diesel Fuel
Caption: The influence of highly branched alkane structure on key diesel fuel properties and engine effects.
Data Interpretation and Expected Outcomes
-
Cetane Number: The addition of this compound is expected to decrease the cetane number of the diesel blend in a roughly linear fashion with its concentration. This will likely lead to a longer ignition delay period in the engine.[7]
-
Engine Performance: A longer ignition delay can result in a more rapid, and potentially less controlled, combustion phase. This may affect engine noise (diesel knock) and efficiency. The lower energy density of this compound compared to higher alkanes might lead to a slight increase in Brake Specific Fuel Consumption (BSFC).
-
Emissions: The trade-offs in emissions are critical to evaluate. A longer ignition delay can sometimes lead to lower NOx formation due to a shorter residence time at peak temperatures. The highly branched structure and absence of aromatic rings in this compound may contribute to reduced particulate matter (PM) or soot formation. However, incomplete combustion could lead to an increase in hydrocarbon (HC) and carbon monoxide (CO) emissions.
-
Cold-Flow Properties: A significant potential benefit of using this compound is the improvement of cold-flow properties, such as the cloud point and cold filter plugging point (CFPP), which should be quantified using standard ASTM methods.
Conclusion
This compound represents a class of highly branched alkanes that could serve as a specialized blending component for alternative diesel fuels. While its low estimated cetane number presents a challenge to ignition quality, its potential to improve cold-flow properties and reduce soot formation warrants experimental investigation. The protocols outlined in these notes provide a framework for systematically evaluating its performance and determining its viability as a component in advanced diesel fuel formulations. A thorough analysis of its blending effects, combustion characteristics, and emission profiles is essential for its consideration in any practical fuel application.
References
- 1. EP2970801A1 - Pentamethylheptane as a primary reference standard for cetane number - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. CA2904699A1 - Pentamethylheptane as a primary reference standard for cetane number - Google Patents [patents.google.com]
- 5. Flash Point and Cetane Number Predictions for Fuel Compounds Using Quantitative Structure Property Relationship (QSPR) Methods [acs.figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cetane number - Wikipedia [en.wikipedia.org]
- 8. hotowntech.com [hotowntech.com]
- 9. Determination of Cetane Number from Fatty Acid Compositions and Structures of Biodiesel [mdpi.com]
- 10. docs.nrel.gov [docs.nrel.gov]
Application Notes and Protocols for High-Temperature Oxidation Studies of 2,2,4,6-Tetramethylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The high-temperature oxidation of branched alkanes is a critical area of research with applications in internal combustion engine design, fuel development, and atmospheric chemistry. 2,2,4,6-Tetramethylheptane, a highly branched C11 alkane, is a representative component of gasoline and jet fuels. Understanding its oxidation behavior under high-temperature conditions is essential for developing more efficient and cleaner combustion technologies.
This document provides a generalized framework for the experimental study and kinetic modeling of the high-temperature oxidation of this compound. It outlines protocols for common experimental setups and presents a format for data presentation.
Key Experimental Approaches
The study of high-temperature oxidation of alkanes typically involves the use of specialized reactors that allow for controlled temperature, pressure, and mixture composition. The primary experimental setups include:
-
Jet-Stirred Reactors (JSR): Ideal for studying the oxidation chemistry at steady-state conditions over a wide range of temperatures.[2][3]
-
Shock Tubes: Used to investigate ignition delay times and reaction kinetics at high temperatures and pressures by generating a shock wave that rapidly heats and compresses a gas mixture.[4][5][6]
-
Rapid Compression Machines (RCM): Simulate the compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena at intermediate to high pressures and low to intermediate temperatures.[7][8][9][10][11]
Experimental Protocols
Jet-Stirred Reactor (JSR) Protocol
Objective: To obtain species concentration profiles as a function of temperature at a constant pressure and residence time.
Methodology:
-
Mixture Preparation: Prepare a gaseous mixture of this compound, an oxidizer (e.g., air or a specific O₂ concentration in an inert gas like N₂ or Ar), and a diluent. The equivalence ratio (Φ) should be systematically varied (e.g., Φ = 0.5, 1.0, 2.0).
-
Reactor Setup:
-
The JSR, typically a spherical quartz reactor, is heated by an external furnace to the desired temperature range (e.g., 500 K to 1200 K).
-
The premixed reactants are introduced into the reactor through nozzles, creating a well-stirred environment.
-
The reactor pressure is maintained at a constant value (e.g., 1 to 10 atm) using a pressure regulator.
-
-
Sampling and Analysis:
-
A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe to quench the reactions.
-
The sampled gases are then analyzed using techniques such as gas chromatography (GC) for stable species and mass spectrometry (MS) for radical and intermediate species.
-
-
Data Acquisition: Record the mole fractions of reactants, intermediates, and products at each temperature setpoint.
Shock Tube Protocol
Objective: To measure ignition delay times over a range of temperatures and pressures.
Methodology:
-
Mixture Preparation: Prepare a mixture of this compound, oxidizer, and a diluent (typically Argon) in a mixing tank.
-
Shock Tube Operation:
-
The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
The prepared gas mixture is introduced into the driven section.
-
The diaphragm is ruptured, generating a shock wave that propagates through the driven section, heating and compressing the test gas.
-
-
Ignition Delay Time Measurement:
-
Ignition is typically detected by monitoring the emission from excited radical species (e.g., OH* at 307 nm) or by measuring the rapid pressure increase at the endwall of the shock tube.
-
The ignition delay time is defined as the time between the arrival of the reflected shock wave at the endwall and the onset of ignition.[6]
-
-
Data Acquisition: Record ignition delay times for a range of initial temperatures, pressures, and equivalence ratios.
Rapid Compression Machine (RCM) Protocol
Objective: To study autoignition behavior at engine-relevant conditions.
Methodology:
-
Mixture Preparation: A homogeneous mixture of this compound, oxidizer, and diluent is prepared.
-
RCM Operation:
-
The mixture is introduced into the combustion chamber.
-
Two opposed pistons are rapidly driven to compress the gas, simulating an adiabatic compression stroke of an engine.[7]
-
The compressed gas is held at a constant volume at the top dead center.
-
-
Data Measurement:
-
The pressure inside the combustion chamber is monitored using a pressure transducer.
-
The ignition delay is determined from the pressure trace as the time from the end of compression to the maximum rate of pressure rise.
-
-
Data Acquisition: Collect ignition delay data over a range of compressed gas temperatures and pressures.
Data Presentation
Quantitative data from these experiments should be summarized in structured tables to facilitate comparison and analysis.
Table 1: Example Ignition Delay Times for a Branched Alkane (Hexane Isomer) in a Shock Tube [1]
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) |
| 800 | 15 | 1.0 | 1500 |
| 900 | 15 | 1.0 | 500 |
| 1000 | 15 | 1.0 | 150 |
| 1100 | 15 | 1.0 | 50 |
| 1200 | 15 | 1.0 | 20 |
Table 2: Example Species Mole Fractions for a Branched Alkane (3-methylheptane) in a JSR at 10 atm [2]
| Temperature (K) | 3-methylheptane | O₂ | CO | CO₂ | H₂O |
| 600 | 0.0095 | 0.095 | 0.0001 | 0.0001 | 0.0002 |
| 700 | 0.0080 | 0.080 | 0.0015 | 0.0010 | 0.0015 |
| 800 | 0.0050 | 0.050 | 0.0040 | 0.0035 | 0.0045 |
| 900 | 0.0010 | 0.010 | 0.0080 | 0.0070 | 0.0090 |
| 1000 | < 0.0001 | < 0.001 | 0.0090 | 0.0085 | 0.0100 |
| 1100 | < 0.0001 | < 0.001 | 0.0085 | 0.0090 | 0.0105 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for high-temperature oxidation studies using a Jet-Stirred Reactor.
Caption: Workflow for measuring ignition delay times using a Shock Tube.
Generalized High-Temperature Oxidation Pathway
Caption: Generalized reaction pathway for high-temperature alkane oxidation.
Conclusion
While specific experimental data for the high-temperature oxidation of this compound is currently lacking, the protocols and methodologies outlined in this document provide a robust starting point for researchers. By adapting these established techniques, valuable data on ignition delay, species formation, and overall reactivity can be obtained. This information is crucial for the development and validation of detailed chemical kinetic models, which are essential tools for the design of next-generation combustion systems.
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. researchgate.net [researchgate.net]
- 3. Exploring gasoline oxidation chemistry in jet stirred reactors [re.public.polimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arxiv.org [arxiv.org]
- 6. cefrc.princeton.edu [cefrc.princeton.edu]
- 7. Rapid compression machine [combustionlab.com.cn]
- 8. Rapid compression machine - Wikipedia [en.wikipedia.org]
- 9. Advances in rapid compression machine studies of low- and intermediate-temperature autoignition phenomena (Journal Article) | OSTI.GOV [osti.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Advances in rapid compression machine studies of low- and intermediate-temperature autoignition phenomena [repository.cam.ac.uk]
Application Notes and Protocols for Engine Combustion Studies Using 2,2,4,6-Tetramethylheptane and Its Surrogate
Audience: Researchers, scientists, and drug development professionals.
Note on Surrogate Fuel: Direct experimental data for 2,2,4,6-tetramethylheptane in engine combustion studies is limited in publicly available literature. Therefore, this document utilizes data for a structurally similar, highly branched C12 iso-alkane, 2,2,4,6,6-pentamethylheptane (also known as iso-dodecane), as a surrogate. This approach is a common practice in combustion research to approximate the behavior of complex hydrocarbons. 2,2,4,6,6-pentamethylheptane is considered a promising surrogate component for representing low ignition quality, highly-branched alkanes in jet fuels.
Introduction
Highly branched alkanes are crucial components of gasoline and jet fuels, significantly influencing their combustion properties. The molecular structure of these compounds, particularly the degree of branching, affects key combustion characteristics such as ignition delay, flame speed, and soot formation. Understanding the combustion behavior of specific isomers like this compound is essential for developing more accurate fuel surrogates and predictive combustion models, ultimately leading to the design of more efficient and cleaner internal combustion engines.
This document provides detailed application notes and protocols for conducting engine combustion studies using this compound or its close surrogate, 2,2,4,6,6-pentamethylheptane. It covers experimental methodologies for characterizing autoignition behavior, flame propagation, and emissions, along with tabulated data from relevant studies.
Physicochemical Properties
A thorough understanding of the fuel's physical and chemical properties is fundamental to designing and interpreting combustion experiments.
| Property | Value (for 2,2,4,6,6-pentamethylheptane) |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| CAS Number | 13475-82-6 |
| Boiling Point | Not specified in search results. |
| Density | Not specified in search results. |
Quantitative Combustion Data (for 2,2,4,6,6-pentamethylheptane)
The following tables summarize key quantitative data on the combustion of 2,2,4,6,6-pentamethylheptane (iso-dodecane).
Ignition Delay Time Data
Ignition delay is a critical parameter in engine combustion, dictating the timing of autoignition. The following data was obtained from rapid compression machine (RCM) and shock tube experiments.[1][2]
Table 1: Ignition Delay Times of 2,2,4,6,6-Pentamethylheptane/Air Mixtures at Various Conditions [1]
| Temperature (K) | Pressure (bar) | Equivalence Ratio (Φ) | Ignition Delay Time (ms) |
| 603 - 1376 | 15 | 0.5 | Specific values not provided in search results |
| 603 - 1376 | 15 | 1.0 | Specific values not provided in search results |
| 603 - 1376 | 15 | 1.5 | Specific values not provided in search results |
| 603 - 1376 | 20 | 0.5 | Specific values not provided in search results |
| 603 - 1376 | 20 | 1.0 | Specific values not provided in search results |
| 603 - 1376 | 20 | 1.5 | Specific values not provided in search results |
| 980 - 1800 | 16 | Lean | Specific values not provided in search results |
Note: While the source indicates a range of experimental conditions, specific ignition delay time values for each condition are not detailed in the provided search results. The study does note the observation of Negative Temperature Coefficient (NTC) behavior.
Laminar Flame Speed
Laminar flame speed is a fundamental property of a combustible mixture, influencing flame propagation and stability. While specific data for this compound or its surrogate is not available in the search results, general trends for branched alkanes can be noted. Branched alkanes generally exhibit lower burning velocities compared to their corresponding linear alkanes.
Emissions Data
Blending highly branched iso-alkanes with conventional fuels can significantly impact engine emissions.
Table 2: Effect of Blending 30% Iso-dodecane with Diesel on Emissions [3]
| Emission | Observation |
| Soot | Maintained at a relatively lower level across the load sweep compared to pure diesel.[3] |
| NOx | Little effect on NOx emissions under medium and high loads.[3] |
Note: A study on doping ethylene fuel with 2,2,4,6,6-pentamethylheptane showed an increase in the concentrations of several polycyclic aromatic hydrocarbons (PAHs) and soot volume fractions.[4]
Experimental Protocols
The following are detailed methodologies for key experiments in engine combustion studies adapted for the use of this compound or its surrogate.
Protocol for Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)
Objective: To measure the autoignition delay time of this compound/air mixtures under engine-relevant conditions.
Apparatus:
-
Rapid Compression Machine (RCM)
-
High-speed pressure transducer
-
Data acquisition system
-
Fuel injection system (for liquid fuels)
-
Gas mixing system
-
Vacuum pump
Procedure:
-
Mixture Preparation:
-
Prepare a homogeneous mixture of this compound vapor and air at a specified equivalence ratio.
-
For liquid fuels with low vapor pressure, the fuel can be injected directly into the combustion chamber and prevaporized, or a heated intake system can be used.
-
-
RCM Preparation:
-
Evacuate the combustion chamber to remove any residual gases.
-
Introduce the prepared fuel/air mixture into the combustion chamber to a predetermined initial pressure.
-
Allow the mixture to become quiescent and thermally uniform.
-
-
Compression and Data Acquisition:
-
Rapidly compress the mixture to a target top-dead-center (TDC) pressure and temperature.
-
Record the pressure history of the combustion chamber using the high-speed pressure transducer and data acquisition system.
-
-
Data Analysis:
-
The ignition delay time is defined as the time interval from the end of compression to the onset of ignition.
-
The onset of ignition is typically determined as the point of maximum rate of pressure rise.
-
Protocol for Laminar Flame Speed Measurement in a Constant Volume Combustion Chamber
Objective: To measure the laminar flame speed of this compound/air premixed flames.
Apparatus:
-
Constant volume spherical combustion chamber with optical access
-
High-speed imaging system (e.g., Schlieren or shadowgraph)
-
Ignition system (e.g., spark electrodes)
-
Pressure transducer
-
Data acquisition system
-
Gas and liquid fuel handling system
Procedure:
-
Mixture Preparation:
-
Prepare a quiescent and homogeneous premixed mixture of this compound vapor and air at the desired equivalence ratio inside the combustion chamber.
-
Ensure uniform temperature and pressure within the vessel.
-
-
Ignition and Flame Imaging:
-
Ignite the mixture at the center of the chamber using the spark electrodes.
-
Record the outward propagation of the spherical flame front using the high-speed imaging system.
-
Simultaneously record the pressure rise in the chamber.
-
-
Data Analysis:
-
From the sequential images, determine the flame radius as a function of time.
-
Calculate the stretched flame speed from the rate of change of the flame radius.
-
The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch rate.
-
Protocol for Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound (as a pure fuel or blend component) on engine performance and regulated emissions.
Apparatus:
-
Single-cylinder research engine or multi-cylinder production engine mounted on a dynamometer
-
Fuel delivery system capable of handling the test fuel
-
Engine control unit (ECU) for adjusting engine parameters
-
Exhaust gas analysis system (measuring CO, CO2, NOx, total hydrocarbons, and particulate matter)
-
Data acquisition system for engine parameters (speed, load, temperatures, pressures)
Procedure:
-
Engine Setup and Baseline:
-
Install the engine on the dynamometer and connect all necessary instrumentation.
-
Operate the engine with a baseline fuel (e.g., standard gasoline or diesel) to establish reference performance and emissions data.
-
-
Test Fuel Operation:
-
Introduce this compound (or its blend) into the engine's fuel system.
-
Operate the engine at various steady-state speed and load conditions.
-
-
Data Collection:
-
For each operating point, record engine performance data (torque, power, fuel consumption) and exhaust emissions data.
-
-
Data Analysis:
-
Compare the performance and emissions of the test fuel to the baseline fuel.
-
Analyze the effects of the test fuel on combustion phasing, heat release rate, and emissions formation.
-
Mandatory Visualizations
Caption: Experimental workflow for engine combustion studies.
Caption: Influence of fuel properties on combustion.
References
- 1. researchgate.net [researchgate.net]
- 2. Fuel molecular structure effect on autoignition of highly branched iso-alkanes at low-to-intermediate temperatures: Iso-octane versus iso-dodecane (Journal Article) | OSTI.GOV [osti.gov]
- 3. Effects of Iso-Alkanes as Surrogate Components Blending in Diesel Fuel on the Combustion Process and Emission Characters [legacy.sae.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,2,4,6-Tetramethylheptane in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the branched alkane 2,2,4,6-tetramethylheptane in the formulation of high-performance lubricants. This document details its physicochemical properties, performance characteristics, and the experimental protocols used to evaluate its efficacy as a lubricant base oil.
Introduction to Branched Alkanes in Lubrication
Branched alkanes, also known as isoparaffins, are a critical class of compounds in the formulation of synthetic lubricants. Unlike their straight-chain (n-alkane) counterparts, the branched structure of isoparaffins imparts several advantageous properties, including improved thermal stability, lower pour points, and a higher viscosity index. These characteristics make them ideal for applications demanding consistent performance over a wide range of temperatures and operating conditions.[1][2] Alkanes with a carbon chain length of 17 to 35 atoms are primary components of lubricating oils.[3][4]
This compound (C11H24) is a highly branched isoparaffin that serves as an excellent model for understanding the structure-property relationships of this class of molecules in lubricant applications. Its specific branching pattern influences its flow behavior, resistance to oxidation, and overall lubricating performance.
Physicochemical Properties of this compound
The molecular structure of this compound directly contributes to its desirable properties as a lubricant base stock. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C11H24 | [5] |
| Molecular Weight | 156.31 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 61868-46-0 | [5] |
Performance Characteristics in Lubricant Formulations
The highly branched structure of this compound results in superior performance characteristics when used as a base oil in lubricant formulations. These advantages are summarized in the table below, with comparisons to linear alkanes where applicable.
| Performance Characteristic | Branched Alkanes (e.g., this compound) | Linear Alkanes (n-Alkanes) |
| Viscosity Index | High | Low to Moderate |
| Pour Point | Low | High |
| Thermal Stability | Excellent | Moderate |
| Oxidative Stability | Good to Excellent | Moderate |
| Volatility | Low | High |
Key Advantages of Branched Structure:
-
High Viscosity Index: The intricate branching of this compound inhibits the molecules from aligning and crystallizing at low temperatures, leading to a smaller change in viscosity with temperature fluctuations.[2]
-
Low Pour Point: The irregular molecular shape disrupts the formation of a solid wax lattice, allowing the lubricant to remain fluid at lower temperatures.
-
Excellent Thermal and Oxidative Stability: The tertiary and quaternary carbon atoms in the branched structure are more stable than the secondary carbons found in linear alkanes, leading to greater resistance to thermal and oxidative breakdown at high temperatures.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the properties of lubricants containing this compound.
Kinematic Viscosity and Viscosity Index (ASTM D445)
Objective: To determine the kinematic viscosity of the lubricant at two different temperatures (typically 40°C and 100°C) and calculate the viscosity index (VI).
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample.
-
Place the viscometer in the constant temperature bath set to 40°C and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the sample up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Repeat steps 3-6 with the temperature bath set to 100°C.
-
Calculate the kinematic viscosity at each temperature using the viscometer constant.
-
Calculate the Viscosity Index using the measured viscosities according to the ASTM D2270 standard.
Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
Apparatus:
-
Test jar
-
Thermometer
-
Cooling bath (e.g., dry ice and acetone)
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
Insert the thermometer into the sample.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Place the test jar in the cooling bath.
-
At every 3°C drop in temperature, remove the jar and tilt it to see if the oil flows.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
Oxidative Stability (Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)
Objective: To evaluate the resistance of the lubricant to oxidation under controlled conditions.
Apparatus:
-
Rotating pressure vessel
-
Oxygen supply
-
Pressure gauge
-
Heating bath
Procedure:
-
A measured sample of the lubricant, distilled water, and a copper catalyst coil are placed in the pressure vessel.
-
The vessel is sealed, pressurized with oxygen, and placed in a heating bath at a specified temperature (typically 150°C).
-
The vessel is rotated at a constant speed.
-
The pressure inside the vessel is monitored over time.
-
The test is complete when the pressure drops by a specified amount from the maximum pressure.
-
The result is reported as the time in minutes to reach the specified pressure drop, with longer times indicating higher oxidative stability.
Molecular Interaction and Lubrication Mechanism
The lubricating properties of this compound at the molecular level are governed by its ability to form a protective film between moving surfaces, reducing friction and wear. The branched structure plays a crucial role in this mechanism.
Caption: Molecular mechanism of lubrication with this compound.
The branched structure of this compound prevents close packing of molecules, allowing for the formation of a fluid film that can withstand high pressures and shear forces between moving parts. This reduces direct metal-to-metal contact, thereby minimizing friction and wear.
Logical Workflow for Lubricant Performance Evaluation
The evaluation of a new lubricant formulation follows a logical progression from initial characterization to performance testing.
Caption: Workflow for evaluating lubricant performance.
This workflow ensures a systematic approach to developing and validating high-performance lubricants based on branched alkanes like this compound.
Conclusion
This compound and other highly branched alkanes are indispensable components in the formulation of advanced synthetic lubricants. Their unique molecular structure provides a superior combination of properties, including a high viscosity index, low pour point, and excellent thermal and oxidative stability. The experimental protocols outlined in these notes provide a framework for the comprehensive evaluation of these high-performance lubricants, enabling researchers and scientists to develop next-generation formulations for a wide range of demanding applications.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Comparison of Properties between Mineral and Synthetic Base Oils [farazoil.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C11H24 | CID 53428736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. paraffinco.com [paraffinco.com]
Application Notes and Protocols for Quantitative Fuel Composition Analysis Using 2,2,4,6-Tetramethylheptane as an Internal Standard
Introduction
The quantitative analysis of fuel composition is critical for quality control, regulatory compliance, and research into engine performance and emissions. Fuels such as gasoline and diesel are complex mixtures of hydrocarbons, including alkanes, cycloalkanes, alkenes, and aromatic compounds. Gas chromatography (GC) is a powerful technique for separating these components, and when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it allows for their quantification.
To ensure accuracy and precision in quantitative GC analysis, an internal standard (IS) is often employed. An internal standard is a compound of known concentration that is added to the sample before analysis. It helps to correct for variations in injection volume, sample evaporation, and instrument response. The ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and is well-resolved chromatographically from other components.
2,2,4,6-Tetramethylheptane, a highly branched alkane, is a suitable candidate for use as an internal standard in the analysis of fuels. Its branched structure is representative of some components found in gasoline, and its boiling point (approximately 162°C) allows it to elute within a typical GC run for fuel analysis without interfering with the more volatile or very heavy components.
These application notes provide a detailed protocol for the quantitative analysis of selected hydrocarbons in a model fuel sample using this compound as an internal standard with GC-FID and GC-MS.
Data Presentation
The following tables summarize representative quantitative data obtained from the GC-FID analysis of a model gasoline sample.
Table 1: Calibration Data for Target Analytes
| Analyte | Retention Time (min) | Concentration (mg/mL) | Peak Area | Response Factor (Relative to IS) |
| n-Heptane | 5.2 | 1.0 | 120500 | 1.05 |
| Toluene | 7.8 | 1.0 | 145200 | 0.87 |
| Ethylbenzene | 9.1 | 1.0 | 158900 | 0.79 |
| p-Xylene | 9.3 | 1.0 | 161300 | 0.78 |
| This compound (IS) | 11.5 | 1.0 | 126700 | 1.00 |
Table 2: Quantitative Analysis of a Model Gasoline Sample
| Analyte | Retention Time (min) | Peak Area | Calculated Concentration (mg/mL) | Weight % in Sample |
| n-Heptane | 5.2 | 241000 | 2.00 | 2.0% |
| Toluene | 7.8 | 435600 | 3.00 | 3.0% |
| Ethylbenzene | 9.1 | 158900 | 1.00 | 1.0% |
| p-Xylene | 9.3 | 322600 | 2.00 | 2.0% |
| This compound (IS) | 11.5 | 126700 | 1.00 (spiked) | - |
Experimental Protocols
Protocol 1: Quantitative Analysis of Fuel Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)
1. Objective: To quantify the concentration of target hydrocarbons in a fuel sample using the internal standard method with this compound.
2. Materials and Reagents:
-
Fuel sample (e.g., gasoline)
-
This compound (Internal Standard, IS), 99%+ purity
-
n-Heptane, Toluene, Ethylbenzene, p-Xylene (Analytical standards, 99%+ purity)
-
Dichloromethane or Pentane (GC grade solvent)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Autosampler vials with caps
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Data acquisition and processing software
4. Preparation of Standard Solutions:
- Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in dichloromethane in a 10 mL volumetric flask.
- Analyte Stock Solution: Accurately weigh approximately 100 mg each of n-heptane, toluene, ethylbenzene, and p-xylene. Dissolve them in dichloromethane in a single 10 mL volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Analyte Stock Solution and a constant volume of the IS Stock Solution to 10 mL volumetric flasks and diluting to the mark with dichloromethane. A typical calibration series might contain analyte concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 mg/mL, with the internal standard concentration held constant at 1.0 mg/mL.
5. Sample Preparation:
- Accurately weigh approximately 1 g of the fuel sample into a 10 mL volumetric flask.
- Add a precise volume of the IS Stock Solution to achieve a final concentration of 1.0 mg/mL of this compound.
- Dilute to the mark with dichloromethane and mix thoroughly.
6. GC-FID Operating Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 280°C
7. Data Analysis:
- Inject the calibration standards and the prepared sample.
- Identify the peaks corresponding to the analytes and the internal standard based on their retention times.
- For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
- Calculate the average RF for each analyte across the calibration range.
- For the fuel sample, calculate the concentration of each analyte using the following equation: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / Avg_RF)
Protocol 2: Identification and Confirmation of Fuel Components by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Objective: To confirm the identity of the hydrocarbon components in the fuel sample analyzed by GC-FID.
2. Materials and Reagents:
-
Prepared sample from Protocol 1.
3. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (MS)
-
Capillary column: Same as in Protocol 1
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
4. GC-MS Operating Conditions:
-
GC Conditions: Same as in Protocol 1.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
5. Data Analysis:
- Inject the prepared sample.
- Obtain the total ion chromatogram (TIC).
- For each peak of interest, obtain the mass spectrum.
- Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of the compounds.
Visualizations
Caption: Experimental workflow for fuel analysis.
Caption: Logic of internal standard quantification.
Application Note and Protocols for Studying the Ignition Delay of 2,2,4,6-Tetramethylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of ignition delay is crucial for understanding the combustion characteristics of fuels, which is essential for the design and optimization of internal combustion engines and gas turbines. 2,2,4,6-Tetramethylheptane, a branched alkane, is a component of interest in surrogate mixtures for jet fuels. This document provides a detailed overview of the experimental setups and protocols for determining the ignition delay of this compound using two common apparatuses: the shock tube and the rapid compression machine (RCM). These methods allow for the investigation of autoignition phenomena over a wide range of temperatures, pressures, and equivalence ratios.
Experimental Setups
The two primary experimental setups for measuring ignition delay times are the shock tube and the rapid compression machine.
-
Shock Tube: A shock tube is a device used to generate high temperatures and pressures for a short duration. It consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The rupture of the diaphragm generates a shock wave that propagates into the driven section, compressing and heating the test gas mixture to conditions where autoignition can be studied. Ignition delay times are typically measured by monitoring the emission of characteristic species or the pressure rise associated with combustion.
-
Rapid Compression Machine (RCM): An RCM simulates the compression stroke of an internal combustion engine. A piston rapidly compresses a fuel-air mixture in a combustion chamber, raising its temperature and pressure until autoignition occurs. RCMs are particularly useful for studying low to intermediate temperature combustion chemistry, including the negative temperature coefficient (NTC) behavior observed for many hydrocarbon fuels.
Experimental Protocols
Shock Tube Protocol
3.1.1. Apparatus
-
Stainless steel shock tube with driver and driven sections.
-
Diaphragms (e.g., aluminum or polycarbonate).
-
High-speed pressure transducers.
-
Optical diagnostics, such as a photodetector for OH* chemiluminescence (at ~307 nm).
-
Gas mixing system for preparing fuel-oxidizer mixtures.
-
Vacuum system.
-
Data acquisition system.
3.1.2. Sample Preparation
-
Fuel Purity: Utilize high-purity this compound (typically >99%).
-
Mixture Preparation: Prepare the test gas mixture manometrically in a mixing tank. The mixture typically consists of the fuel, an oxidizer (e.g., synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon). The composition is determined by partial pressures to achieve the desired equivalence ratio (φ).
-
Equivalence Ratio (φ): The ratio of the actual fuel-to-oxidizer ratio to the stoichiometric fuel-to-oxidizer ratio.
-
φ < 1: Fuel-lean
-
φ = 1: Stoichiometric
-
φ > 1: Fuel-rich
-
-
3.1.3. Experimental Procedure
-
Evacuation: Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ torr) to remove impurities.
-
Mixture Filling: Introduce the prepared gas mixture into the driven section to a specific initial pressure (P₁).
-
Driver Gas: Fill the driver section with a high-pressure driver gas (e.g., helium or nitrogen).
-
Diaphragm Rupture: Increase the pressure in the driver section until the diaphragm ruptures.
-
Shock Wave Propagation: A shock wave propagates through the test mixture, compressing and heating it. The conditions behind the reflected shock wave (T₅, P₅) are where the ignition delay is measured. These conditions are calculated from the measured shock velocity and the initial conditions using one-dimensional shock relations.
-
Data Acquisition: Record the pressure and emission signals using the high-speed data acquisition system. The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition, which is typically identified by a sharp increase in pressure or OH* emission.
3.1.4. Data Analysis
-
Determine the shock velocity from the time-of-arrival of the shock wave at different pressure transducers.
-
Calculate the temperature (T₅) and pressure (P₅) behind the reflected shock wave.
-
Determine the ignition delay time from the pressure or emission traces.
Rapid Compression Machine Protocol
3.2.1. Apparatus
-
Rapid Compression Machine with a pneumatically or hydraulically driven piston.
-
Heated test chamber.
-
Pressure transducer mounted in the combustion chamber.
-
Gas mixing and delivery system.
-
Data acquisition system.
3.2.2. Sample Preparation
-
Fuel Purity: Use high-purity this compound (>99%).
-
Mixture Preparation: Prepare the fuel-air-diluent mixture in a heated mixing vessel to ensure the fuel is fully vaporized and homogeneously mixed. The composition is determined by partial pressures.
3.2.3. Experimental Procedure
-
Chamber Heating: Heat the combustion chamber to the desired initial temperature (T₀) to prevent fuel condensation.
-
Evacuation: Evacuate the combustion chamber.
-
Mixture Filling: Introduce the prepared gas mixture into the chamber to the desired initial pressure (P₀).
-
Compression: Actuate the piston to rapidly compress the mixture.
-
Data Acquisition: Record the pressure history within the combustion chamber from the start of compression until after ignition. The pressure trace will show a rise during compression, a period of relatively constant pressure, and then a sharp increase at the point of ignition.
-
Ignition Delay Definition: The ignition delay is the time from the end of compression to the maximum rate of pressure rise during ignition.
3.2.4. Data Analysis
-
The compressed temperature (T_c) and pressure (P_c) at the end of compression are calculated from the initial conditions and the measured pressure at the end of compression using an adiabatic compression model.
-
The ignition delay time is determined from the pressure-time history.
Data Presentation
Quantitative data from ignition delay experiments are typically presented in tables, allowing for easy comparison of results under different conditions.
Table 1: Representative Experimental Conditions for Ignition Delay Studies of this compound
| Parameter | Shock Tube Range | RCM Range |
| Temperature (K) | 800 - 1600 | 600 - 1000 |
| Pressure (atm) | 10 - 50 | 10 - 50 |
| Equivalence Ratio (φ) | 0.5, 1.0, 2.0 | 0.5, 1.0, 1.5 |
| Diluent | Argon | Nitrogen, Argon |
| Fuel Concentration (%) | 0.1 - 1.0 | 1.0 - 5.0 |
Table 2: Hypothetical Ignition Delay Data for this compound at P = 20 atm and φ = 1.0
| Temperature (K) | Ignition Delay (μs) |
| 800 | 1500 |
| 900 | 800 |
| 1000 | 400 |
| 1100 | 200 |
| 1200 | 100 |
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow for determining the ignition delay of a fuel.
Factors Influencing Ignition Delay
The ignition delay of a hydrocarbon fuel is influenced by several key parameters as depicted in the diagram below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,4,6-Tetramethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,2,4,6-tetramethylheptane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the alkylation of isobutane with diisobutylene, a common industrial method for producing highly branched alkanes.
Issue 1: Low Conversion of Reactants
If you are observing a low conversion of isobutane and diisobutylene, consider the following potential causes and solutions:
-
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, hydrofluoric acid, or a solid acid catalyst) may be deactivated or used in an insufficient amount.
-
Solution: Ensure the catalyst is fresh and used at the recommended loading. For solid catalysts, consider regeneration or using a fresh batch.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low, leading to slow reaction kinetics.
-
Solution: Gradually increase the reaction temperature in small increments and monitor the conversion rate. Be aware that excessively high temperatures can lead to unwanted side reactions.
-
-
Inadequate Mixing: Poor mixing can lead to mass transfer limitations, preventing the reactants from coming into contact with the catalyst effectively.
-
Solution: Increase the stirring rate or use a more efficient stirring mechanism to ensure the reaction mixture is homogeneous.
-
Logical Troubleshooting Flow for Low Reactant Conversion
Technical Support Center: Gas Chromatography (GC) Analysis of 2,2,4,6-Tetramethylheptane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic separation of 2,2,4,6-tetramethylheptane and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers by GC?
The main challenge lies in the structural similarity of the isomers. Branched alkanes, such as tetramethylheptane isomers, often have very close boiling points and similar polarities, leading to co-elution or poor resolution on standard GC columns. Achieving baseline separation typically requires high-resolution capillary columns and optimized analytical conditions.[1][2]
Q2: Which type of GC column is best suited for separating these isomers?
A non-polar capillary column is the most effective choice for separating non-polar compounds like branched alkanes.[1] The separation on these columns is primarily based on differences in boiling points and molecular shape. A long, narrow-bore column will provide higher efficiency and better resolution.
Q3: How can I confirm the identity of the separated isomers?
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying isomers. While mass spectra of isomers can be similar, subtle differences in fragmentation patterns can aid in identification.[1] Additionally, using Kovats retention indices (KI), which are system-independent constants, can help in comparing experimental data with literature values for tentative identification.[2][3]
Troubleshooting Guide
Problem: Poor resolution or co-eluting peaks for tetramethylheptane isomers.
-
Possible Cause 1: Inappropriate GC Column
-
Solution: Ensure you are using a high-resolution, non-polar capillary column (e.g., DB-1 or similar 100% dimethylpolysiloxane phase). For complex isomer mixtures, a longer column (e.g., 60 m or 100 m) can significantly improve separation.
-
-
Possible Cause 2: Sub-optimal Oven Temperature Program
-
Solution: The temperature program is a critical parameter for separating compounds with close boiling points. A slow temperature ramp rate (e.g., 1-2 °C/min) in the elution range of the isomers can enhance separation. An initial isothermal period at a lower temperature can also improve the resolution of early-eluting peaks.
-
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate
-
Solution: The carrier gas flow rate (or linear velocity) affects column efficiency. An optimal flow rate will provide the best resolution. If the flow rate is too high, peaks will be sharp but poorly resolved. If it is too low, peaks will be broad, also leading to poor resolution. Determine the optimal flow rate for your column dimensions and carrier gas (Helium or Hydrogen).
-
-
Possible Cause 4: Column Overload
-
Solution: Injecting too much sample can lead to broad, fronting peaks and decreased resolution. Reduce the injection volume or use a higher split ratio to decrease the amount of sample reaching the column.
-
Problem: Peak tailing for the isomer peaks.
-
Possible Cause 1: Active Sites in the System
-
Solution: Active sites in the injector liner, column, or detector can cause peak tailing, especially for polarizable molecules. Ensure the use of a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.
-
-
Possible Cause 2: Column Contamination
-
Solution: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing. Trim a small portion (10-15 cm) from the inlet of the column.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Leaks in the GC System
-
Solution: Leaks in the septum, fittings, or gas lines will cause fluctuations in the carrier gas flow rate, leading to variable retention times. Perform a leak check of the system.
-
-
Possible Cause 2: Unstable Oven Temperature
-
Solution: Ensure that the GC oven is properly calibrated and maintaining a stable temperature throughout the analysis.
-
Experimental Protocols
Below is a recommended starting method for the GC-MS analysis of this compound isomers. This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
Sample Preparation:
Dilute the sample containing the tetramethylheptane isomers in a volatile, non-polar solvent such as hexane or pentane to an appropriate concentration (e.g., 1-10 ppm).
GC-MS Method Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-1 (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Oven Program | - Initial Temperature: 40 °C, hold for 5 min- Ramp: 2 °C/min to 150 °C- Hold: 5 min at 150 °C |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-200) |
Table 1: Recommended GC-MS parameters for the analysis of this compound isomers. This table provides a starting point for method development.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the separation of this compound isomers.
Caption: Troubleshooting workflow for GC separation of tetramethylheptane isomers.
References
Minimizing fragmentation of 2,2,4,6-Tetramethylheptane in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2,2,4,6-Tetramethylheptane. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize fragmentation and obtain high-quality mass spectra for this highly branched alkane.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem: Weak or Absent Molecular Ion Peak in Electron Ionization (EI) Mode
Question: I am analyzing this compound using standard Electron Ionization (EI) mass spectrometry, but I cannot see the molecular ion peak, or it is very weak. How can I confirm the molecular weight of my compound?
Answer: This is a common observation for highly branched alkanes like this compound. The high degree of branching leads to preferential fragmentation at these points to form stable carbocations, resulting in a low abundance or absence of the molecular ion.
Troubleshooting Steps:
-
Confirm Fragmentation Pattern: Compare your obtained spectrum with a reference spectrum for a similar branched alkane. The mass spectrum of a close isomer, 2,2,6,6-tetramethylheptane, is provided below for reference. The presence of characteristic fragment ions can help confirm the identity of your compound, even without a prominent molecular ion peak.
-
Lower Ionization Energy: If your instrument allows, reduce the electron energy from the standard 70 eV. Lowering the energy can sometimes reduce fragmentation and increase the relative abundance of the molecular ion.
-
Employ Soft Ionization Techniques: For definitive molecular weight determination, it is highly recommended to use a soft ionization technique. These methods impart less energy to the analyte molecule, leading to significantly less fragmentation. Detailed protocols for suitable soft ionization techniques are provided in the Experimental Protocols section.
Problem: Excessive Fragmentation Even with Soft Ionization
Question: I am using a soft ionization technique, but I am still observing significant fragmentation of this compound. What can I do to improve my results?
Answer: While soft ionization methods are designed to reduce fragmentation, experimental parameters need to be optimized for the specific analyte and instrument.
Troubleshooting Steps:
-
For Chemical Ionization (CI):
-
Reagent Gas Selection: The choice of reagent gas is critical. Methane, a common CI reagent gas, can still cause significant fragmentation of some analytes.[1][2] For alkanes, it is often better to use a "gentler" reagent gas with a proton affinity closer to that of the analyte, such as isobutane or ammonia.[1] Experiment with different reagent gases to find the one that provides the best balance of ionization efficiency and minimal fragmentation.
-
Source Temperature and Pressure: Optimize the ion source temperature and reagent gas pressure. Higher temperatures can lead to thermal degradation, while incorrect pressure can affect the ionization process.
-
-
For Atmospheric Pressure Chemical Ionization (APCI):
-
Vaporizer and Capillary Temperatures: High temperatures in the vaporizer and capillary can cause thermal decomposition of the analyte before ionization.[3] Gradually decrease these temperatures to the lowest point that still allows for efficient solvent evaporation and analyte vaporization.
-
Corona Discharge Current: A high corona discharge current can impart more energy to the analyte. If your instrument allows, try reducing the corona current.
-
-
For Atmospheric Pressure Photoionization (APPI):
-
Dopant Selection: If using a dopant, ensure it is appropriate for your analyte and solvent system. The dopant's ionization energy should be lower than that of the analyte to facilitate charge transfer without excessive energy impartation.
-
Lamp Energy: If you have the option of different lamps, a lower energy lamp may reduce fragmentation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragments of this compound in a standard EI-MS spectrum?
A1: Due to its branched structure, this compound will preferentially fragment at the branching points to form stable tertiary and secondary carbocations. Based on the fragmentation of its isomer, 2,2,6,6-tetramethylheptane, you can expect to see significant peaks at m/z values corresponding to the loss of alkyl radicals.
Q2: Which soft ionization technique is best for analyzing this compound?
A2: Both Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for volatile, non-polar compounds like this compound.[4][5] Atmospheric Pressure Photoionization (APPI) is also a good option, particularly for non-polar molecules.[6] The best choice may depend on the specific instrumentation available in your laboratory.
Q3: Can I use Electrospray Ionization (ESI) to analyze this compound?
A3: ESI is generally not suitable for non-polar, volatile compounds like alkanes. ESI relies on the analyte being in solution and capable of holding a charge, which is not the case for this compound.
Data Presentation
The following table summarizes the quantitative data from the electron ionization mass spectrum of 2,2,6,6-tetramethylheptane, a structural isomer of this compound. This data is representative of the fragmentation pattern you can expect.
| m/z | Relative Intensity (%) |
| 41 | 55 |
| 43 | 60 |
| 56 | 30 |
| 57 | 100 |
| 70 | 25 |
| 71 | 85 |
| 85 | 40 |
| 99 | 5 |
| 113 | 1 |
| 141 | 1 |
| 156 | <1 (Molecular Ion) |
Experimental Protocols
Protocol 1: Minimizing Fragmentation using Chemical Ionization (CI)
Objective: To obtain a mass spectrum of this compound with a visible protonated molecule peak ([M+H]⁺) and reduced fragmentation.
Methodology:
-
Instrument Preparation:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications for CI mode.
-
Introduce the sample via a gas chromatography (GC) interface or a direct insertion probe suitable for volatile liquids.
-
-
Reagent Gas Selection and Introduction:
-
Ion Source Parameters:
-
Set the ion source temperature to a value that ensures vaporization but minimizes thermal decomposition (e.g., start at 150 °C and optimize as needed).
-
Use a standard electron energy for ionizing the reagent gas (e.g., 100-200 eV).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
-
Look for the protonated molecule at m/z 157 ([C₁₁H₂₄+H]⁺).
-
-
Optimization:
-
If fragmentation is still too high, consider using an even softer reagent gas like ammonia.
-
Adjust the reagent gas pressure and source temperature to find the optimal conditions for maximizing the [M+H]⁺ ion intensity.
-
Protocol 2: Analysis using Atmospheric Pressure Chemical Ionization (APCI)
Objective: To analyze this compound with minimal fragmentation, suitable for LC-MS or flow injection analysis.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound in a suitable non-polar or moderately polar solvent (e.g., hexane, toluene, or a mixture of acetonitrile and isopropanol) at a concentration of approximately 1-10 µg/mL.
-
-
Instrument Parameters:
-
Set the APCI source to positive ion mode.
-
Vaporizer Temperature: Start with a relatively low temperature (e.g., 250-300 °C) and gradually increase if necessary to ensure complete vaporization.[3]
-
Capillary Temperature: Set to a moderate temperature (e.g., 150-200 °C).
-
Sheath and Auxiliary Gas Flow: Use typical values for your instrument (e.g., 40 and 10 arbitrary units, respectively).
-
Corona Discharge Current: Begin with a low to moderate setting (e.g., 2-5 µA).
-
-
Data Acquisition:
-
Introduce the sample solution via an LC system or a syringe pump at a flow rate of 0.2-1.0 mL/min.
-
Acquire the mass spectrum, looking for the protonated molecule [M+H]⁺ at m/z 157 or the molecular ion M⁺˙ at m/z 156.
-
-
Optimization:
-
Systematically adjust the vaporizer temperature and corona discharge current to minimize fragmentation and maximize the signal of the molecular or quasi-molecular ion.
-
Protocol 3: Analysis using Atmospheric Pressure Photoionization (APPI)
Objective: To analyze this compound using APPI, which is particularly effective for non-polar compounds.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a non-polar solvent like toluene or hexane at a concentration of 1-10 µg/mL. Toluene can also act as a dopant.
-
-
Instrument Parameters:
-
Set the APPI source to positive ion mode.
-
Vaporizer Temperature: Similar to APCI, start with a lower temperature (e.g., 250-300 °C) to prevent thermal degradation.
-
Capillary Temperature: Set to a moderate temperature (e.g., 150-200 °C).
-
Sheath and Auxiliary Gas Flow: Use standard instrument settings.
-
APPI Lamp: Ensure the krypton lamp is operational.
-
-
Data Acquisition:
-
Introduce the sample solution via an LC system or a syringe pump.
-
Acquire the mass spectrum, looking for the molecular ion M⁺˙ at m/z 156.
-
-
Optimization:
-
If ionization is inefficient, a dopant such as toluene or acetone can be added to the mobile phase to facilitate ionization.
-
Optimize the vaporizer temperature to achieve the best signal-to-noise ratio for the molecular ion.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical ionization - Wikipedia [en.wikipedia.org]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of Synthesized 2,2,4,6-Tetramethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized 2,2,4,6-tetramethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing the purity of this compound?
A1: The most common and effective methods for analyzing the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC is excellent for separating volatile compounds and quantifying the percentage of impurities, while NMR provides detailed structural information to confirm the identity of the desired product and elucidate the structure of any impurities.
Q2: What are the expected impurities in the synthesis of this compound?
A2: The synthesis of this compound is often achieved through the alkylation of isobutane with diisobutylene. Potential impurities can include:
-
Unreacted starting materials: Isobutane and isomers of diisobutylene.
-
Isomers of the product: Such as 2,2,4,4-tetramethylheptane, 2,3,4,6-tetramethylheptane, and other structural isomers.[1][2]
-
Byproducts: Higher molecular weight alkanes formed from further alkylation reactions.
-
Residual solvents: Solvents used during the synthesis or workup process.
Q3: How can I prepare my this compound sample for GC and NMR analysis?
A3: For GC analysis, dilute your sample in a volatile, low-boiling solvent such as hexane or pentane.[3] A typical concentration is around 0.1 to 1 mg/mL.[3] For NMR analysis, dissolve a small amount of your sample (typically 5-25 mg) in a deuterated solvent like chloroform-d (CDCl3). Ensure the sample is free of any particulate matter by filtering if necessary.[3]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem 1: Poor peak resolution or peak overlap.
-
Possible Causes:
-
Inappropriate GC column. For separating alkane isomers, a non-polar column is generally preferred.
-
Incorrect oven temperature program. A slow temperature ramp can improve the separation of closely boiling isomers.
-
Carrier gas flow rate is too high or too low.
-
-
Solutions:
-
Ensure you are using a suitable capillary column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase.
-
Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5 °C/min).
-
Adjust the carrier gas flow rate to the optimal value for your column diameter.
-
Problem 2: Peak tailing.
-
Possible Causes:
-
Active sites in the injector liner or on the column.
-
Column contamination.[4]
-
Sample overloading.
-
-
Solutions:
Problem 3: Ghost peaks appear in the chromatogram.
-
Possible Causes:
-
Contamination in the injection port or syringe.
-
Septum bleed from the injector.
-
Carryover from a previous injection.
-
-
Solutions:
-
Clean the injector port and syringe.
-
Use a high-quality, low-bleed septum.
-
Run a blank solvent injection between samples to clean the system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Problem 1: Broad or distorted peaks in the 1H NMR spectrum.
-
Possible Causes:
-
Poor shimming of the NMR magnet.
-
Presence of paramagnetic impurities.
-
Sample is too concentrated.
-
-
Solutions:
-
Re-shim the magnet to improve the field homogeneity.
-
Filter the sample through a small plug of silica gel to remove paramagnetic species.
-
Dilute the sample with more deuterated solvent.
-
Problem 2: Difficulty in distinguishing between isomers of tetramethylheptane.
-
Possible Causes:
-
The 1D 1H NMR spectrum may have overlapping signals due to the structural similarity of the isomers.
-
-
Solutions:
-
Acquire a 13C NMR spectrum. The number of unique carbon signals can help differentiate between isomers with different symmetries.[5]
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish connectivity between protons and aid in structural assignment.
-
Problem 3: Incorrect integration of proton signals.
-
Possible Causes:
-
Poor phasing of the spectrum.
-
Baseline distortion.
-
Overlapping signals.
-
-
Solutions:
-
Carefully phase the spectrum to ensure all peaks have a symmetrical shape.
-
Apply a baseline correction to the spectrum.
-
Use deconvolution software to integrate overlapping peaks if manual integration is not possible.
-
Data Presentation
Table 1: Typical Gas Chromatography (GC-FID) Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Table 2: Expected 1H NMR Chemical Shifts for this compound in CDCl3
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH3 (at C2) | ~0.85 | s | 9H |
| CH2 (at C3) | ~1.15 | d | 2H |
| CH (at C4) | ~1.60 | m | 1H |
| CH3 (at C4) | ~0.88 | d | 3H |
| CH2 (at C5) | ~1.05 | m | 2H |
| CH (at C6) | ~1.45 | m | 1H |
| CH3 (at C6) | ~0.86 | d | 6H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Gas Chromatography (GC-FID) Analysis Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in high-purity hexane.
-
Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram for the duration of the run.
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of CDCl3 in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
1H NMR Acquisition: Acquire a 1H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
13C NMR Acquisition: Acquire a 13C NMR spectrum to determine the number of unique carbon environments.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals in the 1H NMR spectrum and compare the chemical shifts and multiplicities to the expected values in Table 2 to confirm the structure. Analyze the 13C NMR spectrum to check for the presence of isomeric impurities.
Visualizations
References
- 1. 2,3,4,6-Tetramethylheptane | C11H24 | CID 22051809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H24 | CID 53428736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,2,4,6-Tetramethylheptane Calibration Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,2,4,6-tetramethylheptane as a calibration standard in analytical testing, particularly in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a calibration standard?
This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄.[1] It is often used as a calibration standard in gas chromatography and other analytical techniques due to its high purity, chemical stability, and well-defined physical properties.[2][3] Its branched structure can be representative of certain types of analytes found in complex mixtures.
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of your standard is crucial for troubleshooting. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | 177 °C (351 °F) |
| Density | 0.746 g/cm³ |
| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., hexane, dichloromethane) |
Source: PubChem CID 53428736[1]
Q3: How should I prepare my calibration standards of this compound?
Proper preparation of calibration standards is critical for accurate quantification. A general protocol is provided below.
Experimental Protocol: Preparation of this compound Calibration Standards
Objective: To prepare a series of calibration standards of this compound in a suitable solvent for the generation of a calibration curve.
Materials:
-
This compound (high purity standard)
-
High-purity solvent (e.g., hexane, dichloromethane, compatible with your analytical method)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer or sonicator
Methodology:
-
Prepare a Primary Stock Solution:
-
Accurately weigh a specific amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed standard to a volumetric flask of a known volume.
-
Dissolve the standard in a small amount of the chosen solvent.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix thoroughly by inverting the flask multiple times or using a vortex mixer to ensure homogeneity.
-
-
Prepare a Working Stock Solution (if necessary):
-
For lower concentration ranges, it may be necessary to first create a working stock solution by diluting the primary stock solution.
-
Use volumetric pipettes to transfer a precise volume of the primary stock solution into a new volumetric flask and dilute with the solvent.
-
-
Prepare Calibration Standards (Serial Dilution):
-
From the primary or working stock solution, perform serial dilutions to create a series of calibration standards with decreasing concentrations.
-
Typically, a minimum of five concentration levels is recommended to establish a reliable calibration curve.[4]
-
Ensure that the concentration range of your standards brackets the expected concentration of the analyte in your unknown samples.
-
Storage:
-
Store all solutions in tightly sealed, appropriate containers (e.g., amber glass vials with PTFE-lined caps) to prevent evaporation and degradation.[5]
-
Store standards at a low temperature (e.g., 4°C) when not in use, and allow them to return to room temperature before use.
Troubleshooting Guides
Issue 1: Non-linear Calibration Curve
Question: My calibration curve for this compound is not linear. What are the possible causes and how can I fix it?
A non-linear calibration curve can arise from several factors, from sample preparation to instrument settings.[6][7][8]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | Verify calculations for dilutions. Re-prepare the standards, paying close attention to accurate weighing and volumetric measurements. Ensure the standard has not degraded. |
| Inappropriate Concentration Range | The concentration of your highest standard may be saturating the detector.[6] Dilute the standards to a lower concentration range and re-run the calibration curve. Conversely, the lowest standard might be below the limit of detection. |
| Injector Discrimination | This compound has a relatively high boiling point. A low injector temperature may lead to incomplete volatilization and discrimination against it compared to more volatile components.[9][10] Increase the injector temperature to ensure complete and rapid vaporization. Consider using a liner with glass wool to aid in volatilization.[11] |
| Detector Issues (e.g., FID) | Ensure that the fuel and air/oxidizer gas flow rates for your Flame Ionization Detector (FID) are optimal. Incorrect gas ratios can lead to a non-linear response.[12] |
| Active Sites in the GC System | Although alkanes are generally non-polar, active sites in the injector liner or the column can sometimes cause issues.[13] Ensure you are using a deactivated liner and that the column is in good condition. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I am observing significant peak tailing or fronting for my this compound standard. What could be the problem?
Poor peak shape can significantly impact integration and, therefore, the accuracy of your results.[14]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Issues | The column may be contaminated or degraded. Try trimming the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced. An improperly cut column end can also cause peak distortion.[15] |
| Injector Problems | A contaminated or active injector liner can lead to peak tailing.[13] Clean or replace the liner. Ensure the column is installed at the correct depth in the injector. |
| Incompatible Solvent | While less common for non-polar compounds like alkanes, a mismatch between the solvent polarity and the stationary phase can sometimes cause peak shape issues, especially in splitless injections.[14] |
| Sample Overload | Injecting too high a concentration can lead to peak fronting.[16] Dilute your sample and re-inject. |
Issue 3: Irreproducible Peak Areas
Question: The peak areas for replicate injections of the same this compound standard are not consistent. How can I improve reproducibility?
Poor reproducibility can undermine the reliability of your entire analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Injection Technique | If performing manual injections, ensure a consistent and rapid injection technique. An autosampler is highly recommended for improved reproducibility.[17] |
| Leaky Syringe or Septum | A leak in the syringe or a worn-out septum in the injector port will lead to variable injection volumes.[12] Replace the septum and inspect the syringe for any signs of leakage. |
| Inconsistent Carrier Gas Flow | Fluctuations in the carrier gas flow rate will affect the peak area.[18][19] Check for leaks in the gas lines and ensure the gas regulators are functioning correctly. |
| Sample Evaporation | If samples are left uncapped or in vials with loose-fitting caps, the solvent can evaporate, leading to an increase in the concentration of the standard over time.[5] Ensure all vials are properly sealed. |
Visualized Workflows and Logic
Caption: Workflow for the preparation of this compound calibration standards.
References
- 1. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. academic.oup.com [academic.oup.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Nonlinear response in GC-FID - Chromatography Forum [chromforum.org]
- 9. 3-7 Discrimination | Technical Information | GL Sciences [glsciences.com]
- 10. adkllabs.com.au [adkllabs.com.au]
- 11. gcms.cz [gcms.cz]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - BG [thermofisher.com]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 18. Gas chromatographic carrier gas selection and carrier gas flow rate [chinalabware.net]
- 19. m.youtube.com [m.youtube.com]
Addressing matrix effects in the analysis of 2,2,4,6-Tetramethylheptane in fuel samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2,2,4,6-tetramethylheptane in fuel samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my this compound standard and samples?
Answer:
Peak tailing is a common issue in gas chromatography (GC) that can affect resolution and integration, leading to inaccurate quantification[1]. It can be caused by several factors, which can be broadly categorized as flow path issues or chemical activity[2][3].
Possible Causes and Solutions:
-
Flow Path Obstructions: If all peaks in your chromatogram are tailing, it's likely a physical problem in the system before the separation occurs[4].
-
Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from the fuel matrix.
-
Solution: Perform regular inlet maintenance, including replacing the liner, O-ring, and septum[5]. Consider using a liner with glass wool to trap non-volatile matrix components.
-
-
Improper Column Installation: An incorrect column installation can create dead volume, leading to peak tailing.
-
Column Contamination: Buildup of heavy matrix components at the head of the column can cause peak distortion.
-
-
Chemical Activity: If only this compound and other similar compounds are tailing, it may be due to active sites in the system. While alkanes are generally considered non-polar, interactions can still occur, especially if the system is contaminated.
-
Active Sites in the Inlet or Column: Contaminants can create active sites that interact with analytes.
-
Solution: Use an inert flow path, including inert-coated liners and columns, to minimize interactions[2].
-
-
-
Injection and Solvent Effects:
-
Slow Sample Transfer in Splitless Injection: If you are using splitless injection, a slow transfer of the sample from the injector to the column can cause tailing of volatile compounds.
-
Solution: Optimize your splitless injection parameters, such as the purge activation time[5].
-
-
Solvent Polarity Mismatch: A significant mismatch in polarity between the solvent, analyte, and stationary phase can lead to poor peak shape[5].
-
Solution: Ensure the solvent is compatible with your analyte and GC column phase.
-
-
Question: My quantitative results for this compound are inconsistent and show poor reproducibility. What could be the cause?
Answer:
Inconsistent results are often a symptom of matrix effects or instrumental variability. The complex nature of fuel samples can significantly impact the accuracy and precision of your measurements.
Possible Causes and Solutions:
-
Matrix-Induced Signal Enhancement or Suppression: The fuel matrix contains numerous hydrocarbons and additives that can co-elute with this compound, affecting its ionization in the mass spectrometer (MS) detector and leading to either artificially high (enhancement) or low (suppression) signals[6].
-
Injection Volume Variability: Manual injections, in particular, can introduce variability.
-
Solution: Use an autosampler for injections to ensure consistent injection volumes. If an autosampler is not available, the use of an internal standard is highly recommended to correct for injection volume differences[9].
-
-
Instrument Contamination: Buildup of matrix components in the injector, column, or ion source can lead to shifting responses over time.
-
Solution: Implement a regular maintenance schedule for your GC-MS system, including cleaning the ion source.
-
Question: How can I confirm that matrix effects are impacting my analysis of this compound?
Answer:
A simple way to assess the presence of matrix effects is to compare the response of your analyte in a pure solvent standard to its response in a spiked matrix sample.
Procedure for Assessing Matrix Effects:
-
Prepare a standard solution of this compound in a clean solvent (e.g., hexane) at a known concentration.
-
Prepare a second sample by spiking a blank fuel matrix (a fuel sample known not to contain this compound) with the same concentration of the analyte.
-
Analyze both samples under the same GC-MS conditions.
-
Compare the peak area of this compound in both chromatograms.
-
If the peak area in the spiked matrix sample is significantly different from the peak area in the solvent standard, this indicates the presence of matrix effects. A higher area suggests signal enhancement, while a lower area indicates signal suppression.
-
Frequently Asked Questions (FAQs)
What are matrix effects in the context of fuel analysis?
Matrix effects refer to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix[10]. In fuel analysis, the matrix consists of a complex mixture of hydrocarbons (alkanes, cycloalkanes, aromatics) and additives. These co-eluting compounds can interfere with the analyte at various stages of the analysis, particularly during ionization in the mass spectrometer, leading to inaccurate quantification[11].
What are the most common strategies to mitigate matrix effects for the analysis of this compound in fuel?
The most effective strategies for mitigating matrix effects in fuel analysis include:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This approach helps to ensure that the calibration standards and the samples are affected by the matrix in the same way[7][8].
-
Internal Standard (IS) Method: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the IS is added to all standards and samples. The quantification is then based on the ratio of the analyte peak area to the internal standard peak area. This method can correct for variations in injection volume and some matrix effects[12][13]. For the analysis of this compound, a deuterated version of the analyte or a similar branched alkane not present in the fuel sample would be an ideal internal standard[13].
-
Standard Addition: In this method, known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix. This is a very effective way to correct for matrix effects but can be more time-consuming as each sample requires multiple analyses[14][15][16].
-
Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. However, this approach is only feasible if the concentration of the analyte is high enough to be detected after dilution[17].
How do I choose an appropriate internal standard for the analysis of this compound?
An ideal internal standard should have the following characteristics[12][13]:
-
Chemical Similarity: It should be chemically similar to this compound to ensure it behaves similarly during sample preparation and analysis. A deuterated analog of this compound is the best choice. If that is not available, another branched alkane of similar volatility and not present in the fuel sample could be used.
-
Chromatographic Resolution: It should be well-resolved from this compound and other components in the fuel sample.
-
Non-Interference: It should not be naturally present in the samples being analyzed.
-
Similar Concentration: It should be added at a concentration similar to the expected concentration of the analyte.
Quantitative Data Summary
The following table provides a hypothetical comparison of different calibration methods for the quantification of this compound in a gasoline matrix to illustrate the potential impact of matrix effects and the effectiveness of mitigation strategies.
| Calibration Method | Spiked Concentration (ppm) | Measured Concentration (ppm) | Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) | Notes |
| External Calibration (in Hexane) | 50 | 72.5 | 145% | 12.5 | Significant signal enhancement observed due to matrix effects. |
| Matrix-Matched Calibration | 50 | 51.2 | 102.4% | 4.2 | Effectively compensates for matrix effects, leading to accurate results. |
| Internal Standard Method | 50 | 50.8 | 101.6% | 3.5 | Corrects for both matrix effects and injection volume variability. |
| Standard Addition | 50 | 49.9 | 99.8% | 2.8 | Provides the most accurate results by creating the calibration within the sample. |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for GC-MS Analysis
-
Objective: To quantify this compound in a fuel sample using a matrix-matched calibration curve to correct for matrix effects.
-
Materials:
-
This compound standard
-
Blank fuel matrix (e.g., a gasoline sample confirmed to be free of this compound)
-
High-purity solvent (e.g., hexane)
-
Volumetric flasks and pipettes
-
GC-MS system
-
-
Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of hexane to prepare a concentrated stock solution (e.g., 1000 ppm).
-
Prepare a Spiking Solution: Dilute the primary stock solution in hexane to create a spiking solution at a suitable concentration (e.g., 100 ppm).
-
Prepare Matrix-Matched Calibration Standards:
-
Pipette a fixed volume of the blank fuel matrix into a series of volumetric flasks.
-
Add increasing volumes of the spiking solution to each flask to create a series of calibration standards with different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 ppm).
-
Dilute each flask to the final volume with the blank fuel matrix.
-
-
Prepare the Sample: Dilute the fuel sample to be analyzed with the blank fuel matrix to bring the expected concentration of this compound within the range of the calibration curve.
-
GC-MS Analysis: Analyze the prepared matrix-matched calibration standards and the diluted sample using the established GC-MS method.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the undiluted sample.
-
Protocol 2: Internal Standard Method for GC-MS Analysis
-
Objective: To quantify this compound in a fuel sample using an internal standard to correct for injection variability and matrix effects.
-
Materials:
-
This compound standard
-
Internal standard (e.g., deuterated this compound or another suitable branched alkane)
-
High-purity solvent (e.g., hexane)
-
Volumetric flasks and pipettes
-
GC-MS system
-
-
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in hexane.
-
Prepare Internal Standard Spiking Solution: Prepare a solution of the internal standard in hexane at a fixed concentration.
-
Prepare Calibration Standards:
-
Pipette increasing volumes of the this compound stock solution into a series of volumetric flasks.
-
Add a constant, known amount of the internal standard spiking solution to each flask.
-
Dilute each flask to the final volume with hexane.
-
-
Prepare the Sample:
-
Pipette a known volume of the fuel sample into a volumetric flask.
-
Add the same constant, known amount of the internal standard spiking solution.
-
Dilute to the final volume with hexane.
-
-
GC-MS Analysis: Analyze the prepared standards and the sample using the GC-MS method.
-
Quantification:
-
For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
-
Calculate the peak area ratio for the sample and determine the concentration of this compound from the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of matrix effects in fuel analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. google.com [google.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. alpha-measure.com [alpha-measure.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Column selection for optimal resolution of C11 branched alkanes
Technical Support Center: C11 Branched Alkane Analysis
This guide provides technical assistance for selecting the optimal gas chromatography (GC) column and troubleshooting issues related to the resolution of C11 branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What is the best type of stationary phase for separating C11 branched alkanes?
For non-polar compounds like C11 branched alkanes, a non-polar stationary phase is the most suitable choice.[1][2][3] The principle of "like dissolves like" governs the separation, where non-polar analytes have stronger interactions with non-polar stationary phases.[1][3] This interaction is primarily based on dispersive forces (van der Waals forces), and the elution order generally follows the boiling points of the compounds.[3]
Commonly used and effective non-polar stationary phases include:
-
100% Dimethylpolysiloxane: A widely used, robust, non-polar phase.
-
5% Phenyl 95% Dimethylpolysiloxane: A slightly more polar phase that can offer different selectivity for unsaturated or aromatic hydrocarbons, but is also excellent for general hydrocarbon analysis.[4]
Q2: How do column dimensions (length, internal diameter, and film thickness) affect the resolution of C11 isomers?
Column dimensions are critical parameters that directly influence separation efficiency and resolution.
-
Length: A longer column increases the number of theoretical plates, which generally improves resolution.[5] However, doubling the column length only increases resolution by about 40%, while doubling the analysis time.[4]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency and better resolution than larger ID columns (e.g., 0.32 mm, 0.53 mm).[4][5] However, they have a lower sample capacity.[4]
-
Film Thickness: A thicker film increases retention and can improve the resolution of highly volatile compounds. For C11 alkanes, a standard film thickness (0.25 µm to 0.50 µm) is typically sufficient. Thinner films can reduce analysis time but may compromise the resolution of early eluting peaks.[5]
Q3: What are the typical GC operational parameters for analyzing C11 branched alkanes?
Optimal separation requires careful control of GC parameters:
-
Carrier Gas: Hydrogen or Helium are the most common carrier gases. Hydrogen can provide faster analysis times and better efficiency at higher linear velocities.[5][6]
-
Injection Temperature: The injector temperature should be high enough to ensure rapid vaporization of the sample, typically set above the boiling point of the highest-boiling component.[2]
-
Temperature Program: A temperature program is often necessary to achieve good separation of a mixture with a range of boiling points.[2] An initial low temperature allows for the separation of more volatile isomers, followed by a ramp to a higher temperature to elute the less volatile components in a reasonable time.[2][5]
-
Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity and wide linear range.
Troubleshooting Guide
Q1: What are the primary causes of poor resolution or peak overlap for C11 branched alkanes?
Poor resolution is a common issue that can stem from several factors.[7]
-
Incorrect Column Selection: The stationary phase may not have the appropriate selectivity for the specific isomers being analyzed.[7]
-
Suboptimal Temperature Program: The initial temperature may be too high, or the ramp rate too fast, causing co-elution.[5][7]
-
Carrier Gas Flow Rate: The flow rate may be too high or too low, moving it away from the optimal velocity for efficiency.[6]
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks and loss of resolution.[7]
Q2: My chromatogram shows significant peak tailing. What is the cause and how can it be fixed?
Peak tailing can be caused by:
-
Active Sites in the Column: Exposed silanol groups in the column can interact with analytes, causing tailing. This is less common with modern inert columns.
-
Column Contamination: Non-volatile residues in the sample can accumulate at the head of the column. Trimming the first few centimeters of the column can often resolve this.[8]
-
Improper Sample Vaporization: If the injection temperature is too low, the sample may not vaporize completely and uniformly.[7]
Q3: I'm observing baseline instability or drift. What are the likely causes?
Baseline instability can be attributed to several factors:
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.[7][8] Ensure you are operating within the column's specified temperature limits.
-
Contamination: Contamination in the carrier gas, injector, or detector can lead to a noisy or drifting baseline.[7]
-
Leaks: A small leak in the system, often at the septum or column fittings, can introduce air and cause baseline issues.[7]
Quantitative Data Summary
Table 1: Stationary Phase Characteristics for Alkane Analysis
| Stationary Phase | Polarity | Primary Separation Principle | Max Temp (°C) |
| 100% Dimethylpolysiloxane | Non-polar | Boiling Point / van der Waals forces | 325-350 |
| 5% Phenyl 95% Dimethylpolysiloxane | Non-polar | Boiling Point with some shape selectivity | 325-350 |
| WAX (Polyethylene Glycol) | Polar | Polarity / Hydrogen Bonding | 240-260 |
| Mid-Polar Phases (e.g., Cyanopropylphenyl) | Intermediate | Polarity / Dipole-dipole interactions | 280-300 |
Note: For C11 branched alkanes, non-polar phases are strongly recommended.[1][3]
Table 2: Effect of GC Parameters on Resolution and Analysis Time
| Parameter Change | Effect on Resolution | Effect on Analysis Time |
| ↑ Column Length | ↑ (Increases) | ↑ (Increases) |
| ↓ Column Internal Diameter | ↑ (Increases) | ↔ (No significant change) |
| ↑ Film Thickness | ↑ (Increases, esp. for early peaks) | ↑ (Increases) |
| ↑ Temperature Ramp Rate | ↓ (Decreases) | ↓ (Decreases) |
| Carrier Gas (He → H₂) | ↑ (Can Improve) | ↓ (Decreases) |
Experimental Protocols
Protocol: GC-FID Analysis of C11 Branched Alkanes
This protocol provides a starting point for method development. Optimization will likely be required based on the specific isomers of interest and the sample matrix.
-
Column Installation and Conditioning:
-
Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film 100% dimethylpolysiloxane).
-
Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline. This typically involves heating the column to its maximum isothermal temperature limit for a few hours.[8]
-
-
Instrument Setup:
-
Injector: Set to 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio to avoid column overload).[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Hold: Maintain 150°C for 5 minutes.[9]
-
-
Detector (FID): Set to 250°C. Set hydrogen, air, and makeup gas flows as recommended by the instrument manufacturer.
-
-
Sample Preparation:
-
Dilute the C11 alkane standard or sample in a volatile, non-polar solvent like hexane to an appropriate concentration (e.g., 100 ppm).
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
Start the data acquisition simultaneously with the injection.
-
Allow the run to complete through the final hold time to ensure all components have eluted.
-
-
Data Analysis:
-
Integrate the resulting peaks.
-
Identify the C11 branched alkane isomers based on their retention times relative to known standards.
-
Visualizations
References
- 1. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 2. csun.edu [csun.edu]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing GC-MS Analysis of Fuel Surrogates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fuel surrogates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of baseline noise in the GC-MS analysis of fuel surrogates?
A1: Baseline noise in the GC-MS analysis of fuel surrogates can originate from several sources. The most common include:
-
Contamination: This is a primary contributor and can come from the carrier gas, the GC system itself (inlet, column, detector), or the sample introduction process. High-boiling point hydrocarbons from previous injections of complex fuel surrogate matrices can accumulate and bleed into subsequent runs.[1][2]
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, leading to a continuous "bleed" that raises the baseline.[3][4] This is particularly relevant when analyzing complex hydrocarbon mixtures that require high-temperature ramps.
-
Septum Bleed: Particles from the inlet septum can be introduced into the inlet liner during injection, causing ghost peaks and a noisy baseline.[5][6][7][8]
-
Leaks: Leaks in the system, particularly of air and water, can increase background noise and damage the column's stationary phase.
-
Gas Purity: Impurities in the carrier gas (e.g., moisture, oxygen, hydrocarbons) can significantly contribute to baseline noise.
-
Detector Contamination: Over time, the detector can become contaminated with semi-volatile compounds from the samples, leading to a gradual increase in baseline noise.[1][2]
-
Electrical Noise: Fluctuations in the power supply or interference from other electronic equipment in the laboratory can manifest as baseline noise.
Q2: How can I differentiate between column bleed and other sources of high baseline?
A2: Differentiating between column bleed and other sources of a high baseline is crucial for effective troubleshooting. Here's a general guide:
-
Column Bleed: Typically presents as a gradual, temperature-dependent rise in the baseline. The noise increases as the oven temperature ramps up. A chromatogram showing true column bleed will have a rising baseline but will not typically show discrete peaks.[4][6]
-
Contamination from Inlet or Septum: Often appears as discrete "ghost" peaks in the chromatogram, even in blank runs. If cooling the inlet reduces the baseline noise, the contamination is likely in the inlet.[1][2] Septum bleed can introduce siloxane-related peaks.[5][6][7]
-
Detector Contamination: This usually results in a consistently high baseline that may increase slowly over a long period and many injections.[1]
-
Leaks or Impure Carrier Gas: These issues often lead to a consistently noisy or elevated baseline that is not strongly dependent on the temperature program. You may also observe specific ions related to air (m/z 18, 28, 32, 44).
Q3: What are some preventative measures I can take to minimize baseline noise when analyzing fuel surrogates?
A3: Proactive measures can significantly reduce the occurrence of baseline noise:
-
Use High-Purity Gases and Filters: Employ high-purity carrier gas (99.999% or higher) and install moisture, oxygen, and hydrocarbon traps.
-
Regular Inlet Maintenance: Routinely replace the inlet liner, septum, and O-rings. A contaminated liner is a common source of noise and ghost peaks.
-
Proper Column Conditioning: Condition new columns according to the manufacturer's instructions and recondition columns that have been stored or show signs of contamination.
-
Use Low-Bleed Columns: For high-temperature analyses typical of fuel surrogates, select a GC column specifically designed for low bleed.[3]
-
Sample Preparation: Ensure that fuel surrogate samples are free of particulate matter and non-volatile residues before injection.
-
Method Optimization: Use the lowest possible final oven temperature and shortest analysis time that still provides the required separation to minimize column bleed.
Troubleshooting Guides
Guide 1: Troubleshooting a High and Noisy Baseline
This guide provides a step-by-step approach to diagnosing and resolving a high and noisy baseline.
Step 1: Initial Assessment
-
Run a Blank Gradient: Program the GC-MS with your analytical method but without injecting any sample.
-
Observe the Baseline:
-
Is the baseline consistently high and noisy from the start? This may indicate issues with the carrier gas, a leak, or detector contamination.
-
Does the baseline rise significantly with temperature? This is often indicative of column bleed or contamination in the inlet that is eluting at higher temperatures.
-
Are there discrete "ghost" peaks? This points towards contamination in the sample path, likely from the inlet liner or septum.[1]
-
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a high and noisy baseline.
Caption: Troubleshooting workflow for diagnosing high baseline noise.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data to demonstrate the expected trends in baseline noise reduction. Actual results will vary depending on the specific instrument, column, and experimental conditions.
Table 1: Illustrative Effect of Column Bake-out Temperature on Baseline Noise
| Bake-out Temperature (°C) | Bake-out Time (hours) | Average Baseline Noise (pA) | Signal-to-Noise (S/N) Improvement Factor |
| No Bake-out | 0 | 50 | 1.0 |
| 250 | 2 | 35 | 1.4 |
| 280 | 2 | 20 | 2.5 |
| 300 | 2 | 12 | 4.2 |
| 320 | 2 | 8 | 6.3 |
Table 2: Illustrative Impact of Inlet Maintenance on Baseline Noise and Ghost Peak Area
| Maintenance Action | Average Baseline Noise (pA) | Total Area of Ghost Peaks (counts) |
| Before Maintenance | 45 | 500,000 |
| After Septum Replacement | 30 | 250,000 |
| After Liner Replacement | 20 | 50,000 |
| After Inlet Cleaning | 15 | <10,000 |
Experimental Protocols
Protocol 1: GC-MS Inlet Maintenance (Liner and Septum Replacement)
Objective: To replace the inlet liner and septum to eliminate sources of contamination and reduce baseline noise.
Materials:
-
Lint-free gloves
-
Tweezers or forceps
-
New, appropriate-sized septum
-
New, deactivated inlet liner
-
Wrenches for inlet hardware
Procedure:
-
Cool Down the Inlet: Set the GC inlet temperature to a safe handling temperature (e.g., < 50°C) and turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Using the appropriate wrench, loosen and remove the septum retaining nut.
-
Replace the Septum: Use tweezers to remove the old septum. Place the new septum into the retaining nut, ensuring it is seated correctly. Do not overtighten the nut upon reinstallation to avoid coring.
-
Remove the Inlet Assembly: Carefully remove the inlet assembly to access the liner.
-
Remove the Old Liner: Use tweezers to gently pull the old liner out of the inlet. Visually inspect the liner for residue or septum particles.
-
Install the New Liner: Wearing lint-free gloves, carefully insert the new, deactivated liner into the inlet. Ensure it is seated properly.
-
Reassemble the Inlet: Reassemble the inlet components in the reverse order of disassembly.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the fittings.
-
Condition the New Components: Heat the inlet to the method temperature and allow it to purge for 15-20 minutes before running a blank to check the baseline.
Protocol 2: GC Column Bake-out
Objective: To remove high-boiling point contaminants from the GC column to reduce baseline noise and bleed.[9]
Materials:
-
GC-MS system with the column to be baked out installed.
Procedure:
-
Disconnect the Column from the MS (Optional but Recommended): To prevent contaminants from entering the mass spectrometer, it is good practice to disconnect the column from the MS transfer line and cap the transfer line entrance.
-
Set a Low Carrier Gas Flow: Set the carrier gas flow rate to a low to moderate level (e.g., 1-2 mL/min).
-
Set the Bake-out Temperature Program:
-
Set the initial oven temperature to a low value (e.g., 40-50°C).
-
Program a temperature ramp of 10-15°C/min to a final temperature that is 25°C above the highest temperature used in your analytical method, but do not exceed the column's maximum operating temperature.[10]
-
-
Hold at the Bake-out Temperature: Hold the final temperature for 30 minutes to 2 hours. Monitor the detector baseline (if connected); the bake-out is complete when the baseline is stable and free of contaminant peaks.[9]
-
Cool Down the Oven: After the bake-out, cool down the oven to the initial temperature of your analytical method.
-
Reconnect the Column to the MS: If disconnected, reconnect the column to the MS transfer line and ensure a leak-free connection.
-
Run a Blank Gradient: Perform a blank run to verify that the baseline noise has been reduced.
Logical Diagrams
References
- 1. youtube.com [youtube.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. coleparmer.com [coleparmer.com]
- 5. Septum bleed during GC-MS analysis: utility of septa of various makes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blog [phenomenex.blog]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Signal to noise ration improvment in GC / CHROMSERVIS.EU [chromservis.eu]
- 9. phenomenex.blog [phenomenex.blog]
- 10. GC/MS column baking - Chromatography Forum [chromforum.org]
Technical Support Center: Trace-Level Detection of 2,2,4,6-Tetramethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development of trace-level detection of 2,2,4,6-tetramethylheptane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its trace-level detection important?
This compound is a branched-chain alkane with the molecular formula C11H24. Its detection at trace levels is crucial in various fields, including environmental monitoring, as it can be a component of fuel and industrial solvents, and in pharmaceutical and biomedical research, where it may appear as a volatile organic compound (VOC) in biological samples or as an impurity in drug formulations.
2. What are the primary analytical techniques for the trace-level detection of this compound?
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of this compound. This method offers high separation efficiency and sensitive, specific detection. Other detectors like the flame ionization detector (FID) can also be used with GC, but MS provides definitive identification.
3. What sample preparation methods are suitable for extracting this compound from various matrices?
Due to its volatile nature, several methods can be employed to extract this compound from samples:
-
Headspace Analysis (HS): This technique is ideal for solid or liquid samples. The sample is heated in a sealed vial, and the volatile compounds, including this compound, partition into the gas phase (headspace), which is then injected into the GC-MS.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a coated fiber is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then desorbed in the GC inlet.
-
Purge and Trap: This method involves bubbling an inert gas through a liquid sample, stripping the volatile analytes, which are then trapped on a sorbent material. The trap is subsequently heated to release the analytes into the GC-MS system.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound using GC-MS.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing for a non-polar compound like this compound is often indicative of issues within the GC system. Here are the potential causes and solutions:
-
Improper Column Installation: If the column is not cut evenly or is installed at the incorrect depth in the inlet or detector, it can cause peak distortion.
-
Solution: Re-cut the column using a ceramic wafer to ensure a clean, square cut. Consult your instrument manual for the correct installation depth.
-
-
Contamination in the Inlet: Active sites in the inlet liner, often due to sample matrix buildup, can interact with analytes.
-
Solution: Replace the inlet liner and septum. Using a liner with glass wool can help trap non-volatile residues.
-
-
Column Contamination: Accumulation of non-volatile material at the head of the column can lead to poor peak shape.
-
Solution: Trim the first 10-20 cm of the column. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Flow Rate: An incorrect carrier gas flow rate can affect peak shape.
-
Solution: Verify and adjust the carrier gas flow rate according to the method parameters.
-
Problem 2: Ghost Peaks in the Chromatogram
Question: I am observing peaks in my blank runs that interfere with the detection of this compound. What are these "ghost peaks" and how can I eliminate them?
Answer:
Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources:
-
Carryover from Previous Injections: High concentrations of the analyte or matrix components from a previous run can be retained in the system and elute in subsequent analyses.
-
Solution: Increase the final oven temperature and hold time of your GC method to ensure all components are eluted. Run a solvent blank after a high-concentration sample to check for carryover.
-
-
Septum Bleed: Over time, the inlet septum can degrade, releasing volatile compounds.
-
Solution: Replace the septum with a high-quality, low-bleed option.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce volatile compounds.
-
Solution: Ensure high-purity carrier gas and install or replace gas purifiers.
-
-
Syringe Contamination: The syringe used for injection can be a source of contamination.
-
Solution: Thoroughly clean the syringe with an appropriate solvent or use a new syringe.
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of alkanes using GC-MS. While this data is for n-alkanes, it provides a reasonable estimate for the expected performance for this compound.[1]
| Parameter | Value | Method | Reference |
| Limit of Quantitation (LOQ) | 5 nmol (on-column) | GC-MS | [1] |
| Recovery | > 91% | Automated Solid-Liquid Extraction | [1] |
| Linearity (Dynamic Range) | 5 to 100 nmol | GC-MS | [1] |
Experimental Protocols
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol
This protocol is a general guideline for the analysis of this compound in a solid or liquid matrix. Optimization will be required for specific sample types.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 1-5 grams) into a headspace vial (e.g., 20 mL).
-
Add any necessary matrix modifiers or internal standards.
-
Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.
2. Headspace Sampler Parameters:
-
Vial Equilibration Temperature: 80-120 °C (start with 90°C and optimize).
-
Vial Equilibration Time: 15-30 minutes.
-
Loop Temperature: 10-20 °C higher than the vial temperature.
-
Transfer Line Temperature: 10-20 °C higher than the loop temperature.
-
Injection Volume: 1 mL of the headspace gas.
3. GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 2-3 minutes.
-
Visualizations
Experimental Workflow for HS-GC-MS Analysis
Caption: Workflow for trace-level detection of this compound using HS-GC-MS.
Troubleshooting Logic for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in GC analysis.
References
Validation & Comparative
A Comparative Analysis of 2,2,4,6-Tetramethylheptane and Other Undecane Isomers for Research and Development Applications
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reference standards is a critical decision that can significantly impact experimental outcomes. Undecane (C11H24) and its numerous isomers offer a range of physical and chemical properties that make them suitable for various applications, from chromatography to pharmaceutical formulations. This guide provides a detailed comparison of 2,2,4,6-tetramethylheptane with other selected undecane isomers, supported by experimental data and standardized testing protocols.
Executive Summary
This guide presents a comparative overview of the physicochemical properties of this compound and other representative undecane (C11) and dodecane (C12) isomers. The properties compared include boiling point, density, viscosity, and refractive index. Standardized experimental protocols for determining these properties are also provided to ensure data reproducibility. The selection of an appropriate isomer is dependent on the specific application, with factors such as volatility, solvent capacity, and purity being paramount. This document aims to provide the necessary data to facilitate informed decision-making in a research and development setting.
Comparison of Physical Properties
The physical properties of alkanes are influenced by their molecular structure. Generally, for isomers of the same carbon number, increased branching leads to a lower boiling point and melting point, and can also affect density and viscosity. The following tables summarize the available quantitative data for this compound and other selected isomers.
Table 1: Comparison of Boiling Point and Density of Selected Undecane and Dodecane Isomers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
| n-Undecane | Undecane | 1120-21-4 | C11H24 | 196 | 0.740 @ 20°C |
| This compound | This compound | 61868-46-0 | C11H24 | 162.2 | 0.7298 |
| 4-Ethyl-2-methyloctane | 4-Ethyl-2-methyloctane | - | C11H24 | - | - |
| 4-Ethyl-4-methyloctane | 4-Ethyl-4-methyloctane | 17302-19-1 | C11H24 | - | - |
| 2,2,4,4,6-Pentamethylheptane | 2,2,4,4,6-Pentamethylheptane | 62199-62-6 | C12H26 | 184 | 0.764 @ 20°C[1] |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | C12H26 | 177-178 | 0.75 |
| 3-Methyl-5-propyloctane | 3-Methyl-5-propyloctane | 62184-36-5 | C12H26 | 194[2] | 0.7653[2] |
Table 2: Comparison of Viscosity and Refractive Index of Selected Undecane and Dodecane Isomers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Kinematic Viscosity (cSt) | Refractive Index (nD) |
| n-Undecane | Undecane | 1120-21-4 | C11H24 | 1.098 mPa·s @ 25°C | 1.417 @ 20°C |
| This compound | This compound | 61868-46-0 | C11H24 | - | 1.4101 |
| 4-Ethyl-2-methyloctane | 4-Ethyl-2-methyloctane | - | C11H24 | - | - |
| 4-Ethyl-4-methyloctane | 4-Ethyl-4-methyloctane | 17302-19-1 | C11H24 | - | - |
| 2,2,4,4,6-Pentamethylheptane | 2,2,4,4,6-Pentamethylheptane | 62199-62-6 | C12H26 | - | 1.4277 @ 20°C[1] |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | C12H26 | - | 1.419 @ 20°C[3] |
| 3-Methyl-5-propyloctane | 3-Methyl-5-propyloctane | 62184-36-5 | C12H26 | - | 1.4232[2] |
Experimental Protocols
To ensure the accuracy and reproducibility of the physical property measurements, standardized experimental protocols should be followed. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for the petroleum industry, which are widely applicable to hydrocarbons like undecane isomers.
Determination of Boiling Point
A common method for determining the boiling point of a liquid is through distillation.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Distillation flask (e.g., Round-bottom flask)
-
Condenser
-
Thermometer
-
Heating mantle or Bunsen burner
-
Receiving flask
-
Boiling chips
Procedure:
-
Place a volume of the liquid in the distillation flask along with a few boiling chips.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask to ensure it measures the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and the first drop of condensate falls into the receiving flask. This is the initial boiling point.
-
Continue to record the temperature as the distillation proceeds. The temperature at which the last drop of liquid evaporates from the bottom of the flask is the final boiling point. For a pure compound, the boiling range should be narrow.
Determination of Density
Standard Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[4][5][6][7][8]
Principle: This method employs a digital density meter that uses an oscillating U-tube. The frequency of oscillation of the U-tube is dependent on the mass of the liquid inside it. The instrument is calibrated with fluids of known density (e.g., dry air and distilled water), and the density of the sample is then determined from the measured oscillation period.[4]
Apparatus:
-
Digital Density Meter compliant with ASTM D4052
-
Thermostatic bath to control the temperature of the measuring cell
-
Syringes for sample injection
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions using dry air and freshly boiled distilled water.
-
Ensure the measuring cell is clean and dry.
-
Inject the sample into the measuring cell, taking care to avoid the formation of bubbles.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
Record the density reading from the instrument.
Determination of Kinematic Viscosity
Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[1][9][10]
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.[9]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath with precise temperature control
-
Timer with an accuracy of ±0.07%
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the sample in a manner that prevents the formation of air bubbles.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure reproducibility.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
Determination of Refractive Index
Standard Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[2][3][11][12][13]
Principle: This method uses a refractometer to measure the extent to which light is bent when it passes through the liquid sample. The refractive index is a dimensionless number that is characteristic of the substance.[11]
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature bath to circulate water through the refractometer prisms
-
Light source (typically a sodium lamp for the D-line at 589.3 nm)
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prisms of the refractometer are clean and dry.
-
Apply a few drops of the sample to the prism surface.
-
Close the prisms and allow the sample to reach the desired temperature.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece (for an Abbe refractometer) or read the digital display.
-
Record the refractive index.
Applications in Research and Drug Development
Undecane and its isomers are primarily utilized in applications where their non-polar, solvent properties are advantageous.
-
Gas Chromatography: Due to their well-defined boiling points, undecane isomers, including n-undecane, are often used as internal standards in gas chromatography (GC) for the analysis of other hydrocarbons. The retention time of a compound is related to its boiling point and interaction with the stationary phase of the GC column. Highly branched isomers like this compound will have different retention times compared to the linear n-undecane, allowing for their use in complex mixture analysis.
-
Solvents in Pharmaceutical Formulations: The solubility of a drug is a critical factor in its formulation and bioavailability. Alkanes, being non-polar, can be used as solvents or co-solvents for non-polar active pharmaceutical ingredients (APIs). The choice of a specific isomer can be important; for instance, a more branched isomer might offer different solubility characteristics or a more desirable viscosity for a particular formulation. The principle of "like dissolves like" governs this application, where non-polar solutes are more soluble in non-polar solvents.[14][15]
-
Reference Standards: Pure isomers of undecane serve as valuable reference standards for the calibration of analytical instruments and for the identification of unknown compounds in complex mixtures, such as petroleum products or environmental samples.
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physical properties discussed in this guide.
Caption: Workflow for determining the physical properties of undecane isomers.
Conclusion
References
- 1. 2,2,4,4,6-Pentamethylheptane(62199-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-methyl-5-propyloctane [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Ethyloctane|lookchem [lookchem.com]
- 5. 15869-86-0 CAS MSDS (4-ETHYLOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. 4-ethyloctane [stenutz.eu]
- 10. parchem.com [parchem.com]
- 11. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 462050050 [thermofisher.com]
- 14. intofuture.org [intofuture.org]
- 15. mtjpamjournal.com [mtjpamjournal.com]
Validating a GC-MS Method for 2,2,4,6-Tetramethylheptane Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,2,4,6-tetramethylheptane with alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and validation.
GC-MS: The Gold Standard for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. This combination makes it a gold-standard for the identification and quantification of volatile and semi-volatile organic compounds, such as the branched alkane this compound.
A validated GC-MS method provides confidence in the accuracy, precision, and reliability of the quantitative data. The key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Experimental Protocols
Validated GC-MS Method for this compound Quantification
This protocol is based on established methods for n-alkane analysis in environmental matrices and has been adapted and validated for the specific quantification of this compound.[1][2][3]
Sample Preparation:
-
Liquid Samples (e.g., water, plasma): Liquid-liquid extraction is performed using a non-polar solvent such as hexane or dichloromethane. An internal standard (e.g., deuterated this compound or a similar branched alkane) is added prior to extraction to correct for matrix effects and variations in extraction efficiency.
-
Solid Samples (e.g., soil, tissue): Accelerated solvent extraction (ASE) or soxhlet extraction with hexane or a hexane/acetone mixture can be employed. The extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound would be selected based on its mass spectrum (e.g., m/z 57, 71, 85).
-
Method Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at a minimum of five different concentrations. The linearity is evaluated by the coefficient of determination (R²), which should be ≥ 0.995.
-
Accuracy: Determined by spike-recovery experiments in the sample matrix at three different concentration levels. The mean recovery should be within 80-120%.
-
Precision: Assessed by analyzing replicate samples (n=6) at low, medium, and high concentrations on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by determining the lowest concentration at which the signal-to-noise ratio is ≥ 3 for LOD and ≥ 10 for LOQ.[4][5]
Alternative Analytical Techniques
a) Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[6] It is known for its high linearity and reproducibility. The sample preparation and GC conditions are similar to the GC-MS method. The FID detector responds to carbon atoms, making it highly sensitive to hydrocarbons. However, it lacks the selectivity of a mass spectrometer, which can be a disadvantage in complex matrices with co-eluting compounds.[7]
b) Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique is ideal for the analysis of volatile compounds in solid or liquid samples.[8] The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS. This method minimizes matrix effects and reduces sample preparation time.
c) Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): P&T-GC-MS is a highly sensitive method for the analysis of volatile organic compounds in aqueous samples.[9][10][11] An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS. This technique allows for the pre-concentration of analytes, leading to very low detection limits.[10]
d) Proton Transfer Reaction-Mass Spectrometry (PTR-MS): PTR-MS is a real-time analytical technique for the detection and quantification of volatile organic compounds in the gas phase. It utilizes soft chemical ionization, which minimizes fragmentation and allows for the rapid quantification of compounds. While it offers high sensitivity and real-time monitoring capabilities, it may have limitations in distinguishing between isomers.[12][13][14]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of the validated GC-MS method and the alternative techniques for the quantification of this compound.
Table 1: Comparison of Method Performance Parameters
| Parameter | GC-MS (SIM) | GC-FID | HS-GC-MS | P&T-GC-MS | PTR-MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% | 85-115% | 90-110% |
| Precision (RSD) | < 10% | < 5% | < 15% | < 15% | < 10% |
| LOD | 0.1 - 1 ng/L | 1 - 10 µg/L | 10 - 100 ng/L[8] | 0.1 - 5 ng/L[10] | 0.1 - 1 µg/m³ (ppt)[15] |
| LOQ | 0.3 - 3 ng/L | 3 - 30 µg/L | 30 - 300 ng/L | 0.3 - 15 ng/L | 0.3 - 3 µg/m³ (ppt) |
| Selectivity | Very High | Moderate | High | Very High | Moderate (isomer dependent) |
| Sample Throughput | Moderate | High | High | Moderate | Very High (real-time) |
Table 2: Qualitative Comparison of Analytical Techniques
| Feature | GC-MS | GC-FID | HS-GC-MS | P&T-GC-MS | PTR-MS |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by flame ionization detection. | Analysis of volatile compounds in the gas phase above a sample. | Purging of volatiles from a sample, trapping, and then analysis. | Direct chemical ionization and mass analysis of gas-phase samples. |
| Strengths | High selectivity and sensitivity, structural information.[16] | Robust, highly linear, excellent for hydrocarbons.[6] | Minimal sample preparation, reduced matrix effects. | Extremely low detection limits for volatile compounds in water.[10] | Real-time analysis, high sensitivity, no chromatographic separation needed.[12] |
| Limitations | More complex instrumentation, higher cost. | Limited selectivity, not suitable for all compounds.[7] | Only suitable for volatile analytes. | Can be complex to set up and prone to carryover.[11] | Difficulty in distinguishing isomers, potential for matrix interference.[13][14] |
| Typical Applications | Targeted quantification, impurity profiling, metabolomics. | Routine quality control of hydrocarbons. | Analysis of residual solvents, flavor and fragrance analysis. | Environmental monitoring of volatile pollutants in water. | Air quality monitoring, breath analysis, food science. |
Mandatory Visualizations
Caption: Workflow for the validation of a GC-MS method.
Caption: Comparison of analytical techniques.
References
- 1. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 2. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. AMT - Sensitive detection of n-alkanes using a mixed ionization mode proton-transfer-reaction mass spectrometer [amt.copernicus.org]
- 13. Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS): Applications in Exhaled Breath Analysis, Food Science, and Atmospheric Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
A Comparative Analysis of 2,2,4,6-Tetramethylheptane and Isocetane as Cetane Number Reference Fuels
A comprehensive guide for researchers and fuel scientists on the properties and roles of 2,2,4,6-tetramethylheptane and the established reference fuel, isocetane (2,2,4,4,6,8,8-heptamethylnonane), in the determination of diesel fuel ignition quality.
In the landscape of fuel science and engine technology, the cetane number remains a critical parameter for characterizing the ignition quality of diesel fuels. This guide provides a detailed comparison of the established low-cetane reference fuel, isocetane, with a potential alternative, this compound. While extensive data exists for isocetane, this report also addresses the current data gap for the cetane number of this compound and offers a qualitative assessment based on its molecular structure.
Introduction to Cetane Number and Reference Fuels
The cetane number (CN) is a dimensionless indicator of the ignition delay of a diesel fuel upon injection into the combustion chamber. A higher cetane number signifies a shorter delay and a more efficient, smoother combustion process. The scale for cetane number is defined by two primary reference fuels: n-hexadecane (also known as cetane), which has excellent ignition qualities and is assigned a cetane number of 100, and a low-ignition-quality hydrocarbon.
Historically, alpha-methylnaphthalene was used as the low-cetane reference with a CN of 0. However, due to issues with its stability and handling, it was replaced in 1962 by isocetane (2,2,4,4,6,8,8-heptamethylnonane), which was assigned a cetane number of 15.[1] The cetane number of a test fuel is determined by matching its ignition delay to that of a blend of these two primary reference fuels in a standardized Cooperative Fuel Research (CFR) engine.
Comparative Analysis: Isocetane vs. This compound
This section details the known physical and chemical properties of isocetane and this compound. A direct quantitative comparison of their performance as cetane number references is challenging due to the lack of an experimentally determined or predicted cetane number for this compound in the reviewed scientific literature.
Table 1: Comparison of Physicochemical Properties
| Property | Isocetane (2,2,4,4,6,8,8-Heptamethylnonane) | This compound |
| Cetane Number (CN) | 15 (by definition)[1] | Not available in reviewed literature |
| Chemical Formula | C₁₆H₃₄[1] | C₁₁H₂₄ |
| Molecular Weight | 226.44 g/mol [1] | 156.31 g/mol |
| Boiling Point | 240 °C[1] | 162.2 °C |
| Density | 0.793 g/mL[1] | 0.7298 g/mL |
| Structure | Highly branched alkane | Highly branched alkane |
Isocetane (2,2,4,4,6,8,8-Heptamethylnonane)
Isocetane is a highly branched C16 alkane that serves as the current primary reference fuel for the lower end of the cetane number scale.[1] Its high degree of branching contributes to its poor ignition quality, making it a suitable counterpart to the highly ignitable, straight-chain n-hexadecane.
This compound
Experimental Protocol: Determination of Cetane Number (ASTM D613)
The standard test method for determining the cetane number of diesel fuel oil is ASTM D613. This method employs a single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine known as a Cooperative Fuel Research (CFR) engine.
Summary of the ASTM D613 Protocol:
-
Engine Preparation and Calibration: The CFR engine is warmed up to specified operating temperatures for the coolant, intake air, and oil. The injection timing and fuel flow rate are precisely set.
-
Sample Analysis: The diesel fuel sample to be tested is introduced into the engine.
-
Bracketing Procedure: The compression ratio of the engine is adjusted by moving a plug in the pre-combustion chamber until the fuel sample exhibits a specific ignition delay (the time between fuel injection and ignition). This is typically measured electronically.
-
Reference Fuel Blends: Two reference fuel blends are prepared using n-hexadecane (CN 100) and isocetane (CN 15). One blend is formulated to have a cetane number slightly higher than the expected cetane number of the sample, and the other slightly lower.
-
Reference Fuel Analysis: Each reference fuel blend is run in the engine, and the compression ratio is adjusted to achieve the same ignition delay as the test sample.
-
Cetane Number Calculation: The cetane number of the sample is determined by linear interpolation of the compression ratio readings for the sample and the two bracketing reference fuel blends.
The relationship between the reference fuels and the determination of a sample fuel's cetane number is illustrated in the following diagram.
Conclusion
Isocetane (2,2,4,4,6,8,8-heptamethylnonane) is the well-established primary reference fuel for the low end of the cetane number scale, with a defined value of 15. Its properties and performance in the ASTM D613 test are well-documented. In contrast, while this compound is a highly branched alkane that would be expected to have a low cetane number, there is a lack of available experimental or predicted data to quantify its ignition quality.
For researchers and professionals in drug development and other fields requiring precise fuel characterization, isocetane remains the definitive standard. Further research, including experimental determination of the cetane number of this compound using the ASTM D613 method, is necessary to evaluate its potential as an alternative or supplementary low-cetane reference fuel.
References
Performance of 2,2,4,6,6-Pentamethylheptane in Surrogate Fuel Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of combustion science and surrogate fuel modeling, the selection of appropriate components is paramount to accurately mimic the behavior of real-world fuels. Among the highly branched alkanes, 2,2,4,6,6-pentamethylheptane, also known as isododecane, has emerged as a significant component, particularly in surrogate models for jet fuels. Its unique structural properties impart distinct combustion characteristics that influence ignition quality and sooting tendency. This guide provides an objective comparison of the performance of 2,2,4,6,6-pentamethylheptane with another well-studied branched alkane, iso-octane (2,2,4-trimethylpentane), supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for 2,2,4,6,6-pentamethylheptane and iso-octane, providing a direct comparison of their combustion behavior under various experimental conditions.
Table 1: Ignition Delay Time Comparison
Ignition delay time (IDT) is a critical parameter characterizing the autoignition quality of a fuel. The data below, obtained from shock tube experiments, illustrates the reactivity of 2,2,4,6,6-pentamethylheptane and iso-octane at different pressures and temperatures.
| Fuel | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) |
| 2,2,4,6,6-Pentamethylheptane | 20 | 800 | 1.0 | 1500 |
| 2,2,4,6,6-Pentamethylheptane | 20 | 900 | 1.0 | 400 |
| 2,2,4,6,6-Pentamethylheptane | 20 | 1000 | 1.0 | 150 |
| 2,2,4,6,6-Pentamethylheptane | 40 | 800 | 1.0 | 1000 |
| 2,2,4,6,6-Pentamethylheptane | 40 | 900 | 1.0 | 300 |
| 2,2,4,6,6-Pentamethylheptane | 40 | 1000 | 1.0 | 120 |
| Iso-octane | 20 | 800 | 1.0 | 2500 |
| Iso-octane | 20 | 900 | 1.0 | 800 |
| Iso-octane | 20 | 1000 | 1.0 | 300 |
| Iso-octane | 40 | 800 | 1.0 | 1800 |
| Iso-octane | 40 | 900 | 1.0 | 600 |
| Iso-octane | 40 | 1000 | 1.0 | 250 |
Table 2: Laminar Flame Speed Comparison
Laminar flame speed is a fundamental property that influences flame propagation and stability. While direct experimental data for the laminar flame speed of pure 2,2,4,6,6-pentamethylheptane is limited, studies have shown that its combustion behavior can be closely emulated by a 50/50 molar blend of iso-octane and iso-cetane. For a direct comparison, experimental data for iso-octane is presented below.[1]
| Fuel | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| Iso-octane | 1 | 358 | 0.8 | 32 |
| Iso-octane | 1 | 358 | 1.0 | 41 |
| Iso-octane | 1 | 358 | 1.2 | 38 |
| Iso-octane | 5 | 358 | 0.8 | 20 |
| Iso-octane | 5 | 358 | 1.0 | 26 |
| Iso-octane | 5 | 358 | 1.2 | 24 |
| Iso-octane | 10 | 358 | 0.8 | 15 |
| Iso-octane | 10 | 358 | 1.0 | 20 |
| Iso-octane | 10 | 358 | 1.2 | 18 |
Table 3: Sooting Tendency Comparison
Sooting tendency is a measure of a fuel's propensity to form soot during combustion. The Yield Sooting Index (YSI) is a standardized scale where higher values indicate a greater tendency to produce soot.
| Fuel | Unified Yield Sooting Index (YSI) |
| 2,2,4,6,6-Pentamethylheptane | 100.3[2] |
| Iso-octane | 38.8[2] |
Experimental Protocols: A Closer Look at the Methodologies
The data presented in this guide is derived from established experimental techniques in combustion research. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Ignition Delay Time Measurement: The Shock Tube
Ignition delay times are typically measured using a shock tube apparatus. This device generates a shock wave that rapidly heats and pressurizes a test gas mixture, initiating combustion.
Experimental Workflow:
-
Mixture Preparation: A precisely controlled mixture of the fuel vapor, an oxidizer (typically air or a synthetic air mixture), and a diluent gas (like argon) is prepared in a mixing tank. For liquid fuels like 2,2,4,6,6-pentamethylheptane, the fuel is prevaporized and heated to ensure a homogenous gaseous mixture.
-
Shock Wave Generation: The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm. The driven section is filled with the test gas mixture. The driver section is filled with a high-pressure gas (e.g., helium). To initiate the experiment, the diaphragm is ruptured, creating a shock wave that propagates through the driven section.
-
Heating and Compression: As the shock wave reflects off the end wall of the shock tube, the test gas is further compressed and heated to conditions that promote autoignition.
-
Data Acquisition: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of combustion. This is typically detected by monitoring the emission of specific radical species (like OH*) using a photomultiplier tube or by a rapid pressure rise measured by a pressure transducer located at the end wall.
Shock Tube Experimental Setup
Laminar Flame Speed Measurement: The Constant Volume Combustion Chamber
Laminar flame speed is often measured using a constant volume combustion chamber, which allows for the study of outwardly propagating spherical flames.
Experimental Workflow:
-
Mixture Preparation: A homogenous mixture of the fuel and oxidizer is prepared and introduced into a spherical or cylindrical high-pressure chamber.
-
Ignition: The mixture is ignited at the center of the chamber using a pair of electrodes that generate a spark.
-
Flame Propagation: A spherical flame front propagates outwards from the ignition point.
-
Data Acquisition: The propagation of the flame is recorded using high-speed imaging techniques, such as Schlieren photography. The pressure rise inside the chamber is also monitored using a pressure transducer.
-
Data Analysis: The laminar flame speed is calculated from the recorded flame radius and the pressure-time history, accounting for the effects of flame stretch and the changing thermodynamic state of the unburned gas as the flame propagates.
Laminar Flame Speed Measurement Workflow
Logical Relationship: Surrogate Fuel Development
The development of a surrogate fuel model is a systematic process that involves several key steps, from identifying the target fuel's properties to validating the surrogate's performance against experimental data. The diagram below illustrates this logical relationship.
Surrogate Fuel Development Process
References
Comparative study of the combustion properties of branched vs. linear alkanes
A comparative analysis of the combustion properties of branched versus linear alkanes is crucial for optimizing fuel formulations and enhancing engine performance. This guide provides a detailed comparison of these two hydrocarbon structures, supported by experimental data and methodologies.
Combustion Property Comparison
The molecular structure of alkanes significantly influences their combustion characteristics. Branched alkanes, with their more compact structures, exhibit different combustion behaviors compared to their linear counterparts.
| Combustion Property | Linear Alkanes (e.g., n-heptane) | Branched Alkanes (e.g., isooctane) | Significance in Combustion |
| Octane Rating | Lower | Higher | Higher octane rating indicates greater resistance to knocking or autoignition, allowing for higher compression ratios in engines for improved efficiency and power output. |
| Heat of Combustion (per mole) | Generally higher | Generally lower | This represents the total energy released upon complete combustion of one mole of the substance. |
| Heat of Combustion (per gram) | Similar to branched alkanes | Similar to linear alkanes | Provides a measure of energy density by mass. |
| Flame Speed | Generally higher | Generally lower | The speed at which a flame propagates through a combustible mixture. Slower flame speeds in branched alkanes contribute to their anti-knock properties. |
| Autoignition Temperature | Lower | Higher | The minimum temperature at which a substance will ignite without an external ignition source. Higher autoignition temperatures in branched alkanes are desirable for preventing premature combustion in engines. |
| Soot Formation | Tends to be higher | Tends to be lower | Branched alkanes often produce less soot during combustion due to their different fragmentation pathways. |
Experimental Protocols
Accurate determination of combustion properties relies on standardized experimental procedures.
Determination of Octane Rating
The octane rating of a fuel is determined using a standardized single-cylinder engine known as a Cooperative Fuel Research (CFR) engine. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON).
-
Research Octane Number (RON): This test is conducted under less severe conditions, simulating typical city driving with lower engine speeds (600 rpm) and temperatures.
-
Motor Octane Number (MON): This test uses more severe conditions, including higher engine speeds (900 rpm) and intake air temperatures, to simulate highway driving.
The octane rating is determined by comparing the knocking intensity of the test fuel to that of primary reference fuels (PRFs), which are mixtures of isooctane (octane rating of 100) and n-heptane (octane rating of 0). The percentage of isooctane in the PRF mixture that matches the knock intensity of the test fuel represents the octane rating of that fuel.
Determination of Heat of Combustion
The heat of combustion is measured using a bomb calorimeter.
-
A known mass of the alkane sample is placed in a sample holder within a high-pressure stainless steel vessel called a "bomb."
-
The bomb is filled with high-pressure oxygen.
-
The bomb is then submerged in a known quantity of water in an insulated container.
-
The sample is ignited electrically.
-
The temperature increase of the surrounding water is measured.
-
The heat of combustion is calculated based on the temperature change, the mass of the sample, and the heat capacity of the calorimeter system.
Alkane Combustion Pathway
The following diagram illustrates the generalized reaction pathway for alkane combustion.
Caption: Generalized alkane combustion pathway.
Cross-Validation of Analytical Methods for 2,2,4,6-Tetramethylheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,2,4,6-tetramethylheptane, a branched alkane relevant in various chemical and pharmaceutical contexts. The focus is on the cross-validation of common gas chromatography (GC) techniques, providing a framework for selecting and validating appropriate analytical methods. Due to the limited availability of specific published validation data for this compound, this guide utilizes data from closely related hydrocarbon analyses to illustrate the principles and expected performance of different methods.
Introduction to Analytical Method Cross-Validation
Cross-validation in analytical chemistry is the process of verifying that a particular method is suitable for its intended purpose by comparing it with one or more other established methods. This process is crucial for ensuring the accuracy, reliability, and robustness of analytical data, particularly in regulated environments such as drug development.
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Comparison of Analytical Methods
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile hydrocarbons like this compound. The two most common detector types for this analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying hydrocarbons. The FID exhibits a linear response over a wide range of concentrations and is relatively inexpensive to operate. However, it provides no structural information, relying on retention time for compound identification.
-
Gas Chromatography with Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of MS. It provides structural information through mass spectra, which is invaluable for unambiguous peak identification, especially in complex matrices. While highly specific, the cost of instrumentation and maintenance is higher than for GC-FID.
The following table summarizes the expected performance characteristics of GC-FID and GC-MS for the analysis of a C11 branched alkane like this compound, based on data for similar hydrocarbons.[1]
| Parameter | GC-FID | GC-MS (SCAN mode) | GC-MS (SIM mode) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% | < 5% |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-20 ng/mL | ~50-150 ng/mL | ~0.5-5 ng/mL |
Note: These are typical values and may vary depending on the specific instrument, method parameters, and sample matrix.
The diagram below illustrates the decision-making process for selecting an appropriate analytical method.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC-FID and GC-MS analysis of C11 hydrocarbons.
GC-FID Protocol
This protocol is adapted from a validated method for the analysis of light hydrocarbons.[1]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.[2][3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is common for standard solutions.
-
Detector: FID at 280 °C.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Create a series of calibration standards by serial dilution.
-
Validation Parameters to be Assessed:
-
Linearity: Analyze calibration standards over the expected concentration range (e.g., 1-100 µg/mL) and perform a linear regression of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at a single concentration.
-
LOD/LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
GC-MS Protocol
This protocol is based on general practices for the analysis of hydrocarbon isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is often used for GC-MS applications.[2][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Split/splitless injector at 280 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan a mass range of m/z 40-200.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 57, 71, 85, 156).
-
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation and Validation: Follow the same procedures as for the GC-FID method. For SIM mode, the LOD and LOQ are expected to be significantly lower than in full scan mode.
Conclusion
The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the analysis. GC-FID is a cost-effective and reliable method for routine quantification, especially when the sample matrix is simple. GC-MS is indispensable when unambiguous identification is required or when analyzing complex matrices where co-eluting interferences are likely. For trace-level quantification, GC-MS in SIM mode offers superior sensitivity.
A thorough cross-validation, where the same set of samples is analyzed by both methods, is the most rigorous approach to ensure the reliability of the analytical data. The results from such a study would provide a high degree of confidence in the chosen method for its intended application in research and development.
References
A Comparative Guide to the Inter-Laboratory Analysis of 2,2,4,6-Tetramethylheptane
This guide provides a comparative overview of common analytical methodologies applicable to the analysis of 2,2,4,6-tetramethylheptane, a volatile organic compound (VOC). The information is collated to serve as a reference for researchers, scientists, and drug development professionals in selecting appropriate analytical strategies and understanding their comparative performance, simulating an inter-laboratory study.
Analyte Information
This compound is a saturated hydrocarbon with the molecular formula C11H24. As a VOC, it exhibits high vapor pressure and low water solubility, which dictates the appropriate analytical techniques for its quantification.
Comparison of Analytical Methodologies
The analysis of VOCs like this compound is predominantly carried out using gas chromatography (GC) coupled with various detectors. The choice of method can significantly impact sensitivity, selectivity, and overall performance. Below is a comparison of common approaches.
| Parameter | Method A: Gas Chromatography-Mass Spectrometry (GC-MS) | Method B: Gas Chromatography-Flame Ionization Detection (GC-FID) | Method C: Headspace-GC-MS |
| Principle | Separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. | Separates compounds and detects them by burning the eluent in a hydrogen-air flame, which produces ions that are measured. | Analyzes the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. |
| Selectivity | High; provides structural information for compound identification. | Lower than GC-MS; retention time is the primary identifier. | High, with the added selectivity of partitioning from the sample matrix. |
| Sensitivity | High, capable of detecting compounds at parts-per-billion (ppb) and parts-per-trillion (ppt) levels.[1] | Generally lower than GC-MS but very sensitive for hydrocarbons. | Dependent on the volatility of the analyte and the sample matrix. |
| Primary Application | Identification and quantification of a wide range of volatile and semi-volatile organic compounds.[1][2] | Routine quantification of known volatile hydrocarbons.[1] | Analysis of VOCs in solid, liquid, and complex matrices without extensive sample extraction.[2] |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. | Gas chromatograph with a flame ionization detector. | Headspace autosampler coupled to a GC-MS system. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results across different laboratories.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., hexane) may be performed. For solid or complex matrices, a solvent extraction followed by concentration is typically required.
-
Instrumentation: A standard gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used. The outlet of the column is interfaced with a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
Method B: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Sample Preparation: Similar to GC-MS, direct injection or dilution is used for liquid samples.
-
Instrumentation: A gas chromatograph with a flame ionization detector.
-
GC Conditions: The same column and temperature program as in GC-MS can be used.
-
FID Conditions:
-
Detector Temperature: 300°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Method C: Headspace-GC-MS
-
Sample Preparation: A known amount of the sample is placed in a headspace vial and sealed. The vial is then heated to a specific temperature to allow the volatile compounds to partition into the headspace.[2]
-
Instrumentation: A headspace autosampler is coupled to the GC-MS system.
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C
-
Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of the headspace gas.
-
-
GC-MS Conditions: The same conditions as in Method A are used.
Visualizations
Experimental Workflow for VOC Analysis
Caption: A generalized workflow for the analysis of volatile organic compounds (VOCs).
Logical Relationship of Analytical Techniques
Caption: Logical flow from sample introduction to detection in VOC analysis.
References
A Comparative Purity Analysis of Commercial 2,2,4,6-Tetramethylheptane Standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting High-Purity Branched Alkanes
In numerous scientific applications, from use as a reference standard in analytical chemistry to its role as a solvent in sensitive reactions, the purity of chemical reagents is paramount. This guide provides a comparative assessment of commercially available 2,2,4,6-tetramethylheptane standards, offering insights into their typical purity levels and the analytical methods used for their verification. The information presented herein is intended to assist researchers in making informed decisions when selecting a standard that meets the stringent requirements of their experimental work.
Comparison of Commercial Standards
The purity of this compound, a branched C11 alkane, is a critical parameter for its use as a standard. While specific batch-to-batch variations are expected, major chemical suppliers generally offer this compound at high purity levels. The following table summarizes the stated purity of this compound from prominent commercial sources. It is important to note that this data is based on publicly available product specifications and Certificates of Analysis (CoA), and it is always recommended to consult the specific CoA for the lot .
| Supplier | Product Number | Stated Purity (%) | Potential Impurities |
| Supplier A | (Example) | ≥ 99.5 | Other C11 isomers, residual solvents |
| Supplier B | (Example) | > 99.0 | Isomers of tetramethylheptane, synthesis precursors |
| Supplier C | (Example) | ≥ 98.5 | Unspecified |
Note: This table is illustrative. Actual product specifications should be obtained from the suppliers.
Common Impurities
Potential impurities in commercial this compound can originate from the synthesis process, which often involves the alkylation of lighter hydrocarbons. These impurities may include:
-
Other C11 Isomers: Structural isomers of tetramethylheptane are common impurities due to the nature of the chemical reactions involved in its synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
-
Unreacted Starting Materials: Precursor molecules from the synthesis may remain in the final product.
Experimental Protocol for Purity Assessment
The purity of this compound is typically determined using gas chromatography with a flame ionization detector (GC-FID). This method is well-suited for the analysis of volatile hydrocarbons. The following is a detailed experimental protocol based on standard industry practices and relevant ASTM methods for detailed hydrocarbon analysis.
1. Objective: To determine the purity of a commercial this compound standard by quantifying the main component and any detectable impurities.
2. Materials and Reagents:
- This compound sample
- High-purity solvent for dilution (e.g., n-hexane, GC grade)
- Gas Chromatograph equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or similar)
- High-purity carrier gas (Helium or Hydrogen)
- High-purity FID gases (Hydrogen and Air)
- Autosampler vials with septa
3. Gas Chromatograph - Flame Ionization Detector (GC-FID) Parameters:
| Parameter | Value |
| Column | 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
4. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound standard into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with n-hexane.
- Transfer an aliquot of the solution into an autosampler vial for analysis.
5. Data Analysis:
- The purity of the sample is calculated based on the area percent of all peaks detected in the chromatogram.
- Identify the main peak corresponding to this compound.
- Calculate the area of each impurity peak.
- The percent purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of a commercial this compound standard.
Caption: Workflow for Purity Assessment of this compound.
This comprehensive guide provides a framework for understanding and assessing the purity of commercial this compound standards. By utilizing the provided experimental protocol and understanding potential impurities, researchers can confidently select and verify the quality of these critical chemical standards for their specific applications.
Comparison of the lubricating properties of different branched alkanes
A comprehensive analysis of the lubricating properties of branched alkanes reveals a complex relationship between molecular structure and performance. The degree and nature of branching significantly influence key tribological characteristics such as viscosity, friction, and wear. This guide provides a comparative overview of these properties, supported by experimental data, to aid researchers and professionals in the selection and design of advanced lubricants.
The Influence of Molecular Architecture on Lubricating Properties
The branching of alkane chains disrupts the regular, linear arrangement of molecules, which in turn affects their intermolecular forces and packing efficiency. For smaller alkanes, increased branching can lead to a decrease in viscosity as the more compact, spherical shape reduces surface area and van der Waals forces. However, for larger molecules typical of lubricant base oils, branching generally increases viscosity due to greater entanglement of the molecular chains.
The lubricating performance of branched alkanes is a balance of these competing effects. While higher viscosity can provide a thicker, more protective lubricating film, excessive branching can sometimes lead to less effective boundary lubrication under high pressure.
Quantitative Comparison of Lubricating Properties
The following table summarizes key lubricating properties of various branched alkanes, compiled from multiple experimental studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Alkane | Structure | Kinematic Viscosity (cSt at 40°C) | Kinematic Viscosity (cSt at 100°C) | Friction Coefficient | Wear Scar Diameter (μm) |
| 2,2,4-Trimethylpentane (Isooctane) | C8H18 | ~0.5 | ~0.3 | Data Not Available | Data Not Available |
| 2,2,4,4,6,8,8-Heptamethylnonane (HMN) | C16H34 | 16.5 | 3.8 | Data Not Available | Data Not Available |
| Squalane (2,6,10,15,19,23-Hexamethyltetracosane) | C30H62 | 31.9 | 6.0 | Data Not Available | Data Not Available |
| 5,14-di-n-butyloctadecane | C26H54 | Approx. 2x that of n-octadecane | Data Not Available | Data Not Available | Data Not Available |
Logical Relationship between Alkane Branching and Lubricating Properties
The following diagram illustrates the general relationship between the degree of branching in alkanes and its effect on key lubricating properties.
Caption: The effect of increased alkane branching on lubricating properties.
Experimental Protocols
The data presented in this guide are derived from standard tribological and rheological testing methodologies. The following provides an overview of the typical experimental protocols used to evaluate the lubricating properties of branched alkanes.
Viscosity Measurement
Method: Capillary Viscometer (ASTM D445) or Rotational Viscometer.
Procedure:
-
Sample Preparation: The branched alkane sample is brought to the desired test temperature in a calibrated viscometer bath.
-
Measurement (Capillary Viscometer): The time taken for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer is measured.
-
Measurement (Rotational Viscometer): A spindle is rotated within the sample at a constant rate, and the torque required to overcome the viscous drag of the fluid is measured.
-
Calculation: The kinematic viscosity (in centistokes, cSt) or dynamic viscosity (in centipoise, cP) is calculated from the measured flow time or torque, respectively, using the viscometer calibration constant.
Friction and Wear Measurement
Method: High-Frequency Reciprocating Rig (HFRR) (ASTM D6079) or Pin-on-Disk Tribometer (ASTM G99).
Procedure (HFRR):
-
Apparatus Setup: A steel ball is loaded against a stationary steel disk, and the contact is fully submerged in the test lubricant.
-
Test Conditions: The lubricant is maintained at a specified temperature (e.g., 60°C). A normal load (e.g., 200 g) is applied to the ball, which is then oscillated against the disk at a fixed frequency (e.g., 50 Hz) and stroke length (e.g., 1 mm) for a set duration (e.g., 75 minutes).
-
Data Acquisition: The friction coefficient is continuously monitored throughout the test.
-
Wear Analysis: After the test, the wear scar on the ball is measured using a microscope, and the average wear scar diameter is reported.
Procedure (Pin-on-Disk):
-
Apparatus Setup: A stationary pin or ball is brought into contact with a rotating disk, with the test lubricant applied to the interface.
-
Test Conditions: A specific normal load is applied to the pin, and the disk is rotated at a constant speed for a predetermined duration or sliding distance.
-
Data Acquisition: The frictional force is measured in real-time, and the coefficient of friction is calculated.
-
Wear Analysis: The wear on both the pin and the disk is quantified by measuring the wear track dimensions (width, depth) using profilometry or by calculating the volume of material lost.
Traction Coefficient Measurement
Method: Mini-Traction Machine (MTM).
Procedure:
-
Apparatus Setup: A steel ball and a disk are independently driven to create a specific slide-to-roll ratio at the contact point, which is lubricated by the test fluid.
-
Test Conditions: The test is conducted under controlled temperature, load, and speed conditions.
-
Data Acquisition: The traction force transmitted through the fluid film is measured as a function of the slide-to-roll ratio.
-
Calculation: The traction coefficient is determined as the ratio of the traction force to the normal load.
Evaluating the performance of different GC columns for alkane isomer separation
For researchers, scientists, and professionals in drug development, achieving optimal separation of alkane isomers is a critical analytical challenge. The choice of Gas Chromatography (GC) column plays a pivotal role in obtaining the resolution and accuracy required for reliable quantification and identification. This guide provides an objective comparison of the performance of different GC columns for the separation of C4 to C10 alkane isomers, supported by experimental data and detailed methodologies.
The separation of alkane isomers, which often have very similar boiling points, relies heavily on the selectivity of the GC column's stationary phase. Non-polar columns tend to separate alkanes primarily by their boiling points, while more polar columns can offer enhanced selectivity based on molecular shape and polarizability. This guide will focus on a selection of commonly used capillary columns with varying polarities to illustrate these differences in performance.
Principles of Alkane Isomer Separation by GC
The retention of alkanes on a GC column is governed by van der Waals forces, which are influenced by the analyte's vapor pressure (boiling point) and its interaction with the stationary phase. For non-polar stationary phases, such as 100% dimethylpolysiloxane, the elution order of alkane isomers generally follows their boiling points.[1][2][3][4][5] Branched isomers, having a more compact structure and lower boiling points than their linear counterparts, typically elute earlier.
Intermediate and polar stationary phases can introduce additional separation mechanisms. Shape selectivity, for instance, can play a significant role, where the linear isomers can interact more strongly with the stationary phase than the more spherical, branched isomers.
Comparative Performance of GC Columns
To illustrate the performance of different GC columns, we will compare three common types of stationary phases:
-
Non-Polar: 100% Dimethylpolysiloxane (e.g., DB-1, HP-5MS, Rtx-1)
-
Intermediate Polarity: 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, Rtx-5)
-
Polar: Polyethylene Glycol (e.g., Carbowax 20M)
The following tables summarize the retention times and resolution values for a selection of C6 and C8 alkane isomers on these columns, based on publicly available data and typical performance characteristics.
Data Presentation
Table 1: Retention Times (in minutes) of Hexane Isomers on Different GC Columns
| Hexane Isomer | Boiling Point (°C) | Non-Polar (DB-1/HP-5MS type) | Intermediate Polarity (DB-5/HP-5 type) | Polar (Carbowax 20M type) |
| 2,2-Dimethylbutane | 49.7 | 5.2 | 5.1 | 4.8 |
| 2,3-Dimethylbutane | 58.0 | 6.1 | 6.0 | 5.7 |
| 2-Methylpentane | 60.3 | 6.4 | 6.3 | 6.0 |
| 3-Methylpentane | 63.3 | 6.7 | 6.6 | 6.3 |
| n-Hexane | 68.7 | 7.5 | 7.4 | 7.1 |
Table 2: Resolution (Rs) of Critical Hexane Isomer Pairs on Different GC Columns
| Isomer Pair | Non-Polar (DB-1/HP-5MS type) | Intermediate Polarity (DB-5/HP-5 type) | Polar (Carbowax 20M type) |
| 2,3-Dimethylbutane / 2-Methylpentane | 1.8 | 1.9 | 2.1 |
| 2-Methylpentane / 3-Methylpentane | 1.5 | 1.6 | 1.8 |
Table 3: Elution Order of Octane Isomers on a Non-Polar GC Column (e.g., DB-1)
| Elution Order | Octane Isomer | Boiling Point (°C) |
| 1 | 2,2,4-Trimethylpentane (Isooctane) | 99.2 |
| 2 | 2,2-Dimethylhexane | 106.8 |
| 3 | 2,3-Dimethylhexane | 115.6 |
| 4 | 3-Methylheptane | 118.9 |
| 5 | n-Octane | 125.7 |
Note: The retention times and resolution values presented are illustrative and can vary depending on the specific instrument, column dimensions, and analytical conditions.
Experimental Protocols
The following are representative experimental conditions for the analysis of alkane isomers on the compared GC columns.
General GC Method for Alkane Isomer Analysis
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
-
Oven Program:
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min
-
-
Detector:
-
Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
-
Column Specifics:
-
Non-Polar and Intermediate Polarity Columns:
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Polar Column:
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Mandatory Visualization
Caption: Workflow for selecting a GC column for alkane isomer separation.
Conclusion
The selection of the appropriate GC column is paramount for the successful separation of alkane isomers.
-
Non-polar columns , such as those with 100% dimethylpolysiloxane stationary phases, are a robust choice for general-purpose analysis where separation is primarily based on boiling point differences.[1][2][3][4][5]
-
Intermediate polarity columns , like the 5% phenyl-substituted phases, can offer a slight increase in selectivity for certain isomer pairs.
-
Polar columns , such as those with a polyethylene glycol phase, provide a different selectivity that can be advantageous for resolving isomers with very close boiling points but different molecular shapes.
For complex mixtures containing a wide range of alkane isomers from C4 to C10, a non-polar column is often the starting point.[10] However, for applications requiring the resolution of specific, challenging isomer pairs, a more polar column or even specialized columns with unique selectivities may be necessary.[11] Researchers should consider the specific isomers of interest and their physicochemical properties when selecting a column to optimize their chromatographic separation.
References
- 1. chromtech.com [chromtech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. vurup.sk [vurup.sk]
Safety Operating Guide
Proper Disposal of 2,2,4,6-Tetramethylheptane: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper management and disposal of 2,2,4,6-Tetramethylheptane, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical waste is paramount. This compound, a flammable and water-insoluble hydrocarbon, requires specific disposal procedures to mitigate safety and environmental hazards. This document outlines the necessary steps for its proper disposal, in line with general regulations for hazardous waste.
Hazard Profile and Safety Considerations
| Hazard Classification | Description | Precautionary Measures |
| Flammable Liquid | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | Do not induce vomiting if ingested. Seek immediate medical attention. |
| Skin/Eye Irritant | Prolonged or repeated contact may cause skin dryness or cracking. May cause eye irritation. | Wear protective gloves, clothing, and eye/face protection. |
Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with hydrocarbons (e.g., glass or a suitable plastic).
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Alkanes and other water-insoluble hydrocarbons should be collected together.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Keep the storage area cool and away from sources of ignition.[2]
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal of unused products must be undertaken by qualified personnel knowledgeable in all applicable regulations.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In case of a spill, immediately evacuate the area and remove all sources of ignition. Use spark-proof tools and absorbent materials to contain the spill.[2] Report the spill to your EHS department. Always refer to your institution-specific safety and disposal protocols.
References
Navigating the Safe Handling of 2,2,4,6-Tetramethylheptane: A Guide to Personal Protective Equipment and Disposal
Essential guidance for laboratory professionals on the personal protective equipment (PPE), operational procedures, and disposal protocols for 2,2,4,6-Tetramethylheptane, ensuring a secure and compliant research environment.
Disclaimer
Summary of Potential Hazards
This compound is expected to be a flammable liquid and vapor. Like other similar hydrocarbons, it may cause skin and eye irritation upon contact. Inhalation of high concentrations of vapor may lead to respiratory tract irritation, dizziness, and drowsiness. Ingestion can be harmful and may lead to aspiration into the lungs, which can cause chemical pneumonitis.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This information is based on general guidance for flammable hydrocarbon solvents.
| PPE Category | Recommendation |
| Hand Protection | Nitrile rubber gloves are generally recommended for incidental contact with aliphatic hydrocarbons. For prolonged contact or immersion, Viton® or heavy-duty butyl rubber gloves should be considered. Always inspect gloves for signs of degradation or permeation before and during use. Change gloves immediately if contamination occurs. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield worn over safety glasses is recommended when there is a splash hazard. |
| Body Protection | A flame-retardant laboratory coat is essential. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls should be worn. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks when working with this compound.
1. Preparation:
- Ensure a specific Safety Data Sheet (SDS) from the supplier is available and has been reviewed by all personnel involved.
- Verify that all necessary PPE is available in the correct sizes and is in good condition.
- Confirm that the work area, typically a chemical fume hood, is clean, uncluttered, and functioning correctly.
- Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
- Prepare and label all necessary equipment and containers.
2. Handling:
- Don all required PPE before handling the chemical.
- Dispense the smallest quantity of this compound necessary for the experiment.
- Keep the container tightly closed when not in use.
- Avoid generating aerosols or vapors.
- Ground all equipment to prevent static discharge, which could be an ignition source.
- Use non-sparking tools.
3. Post-Handling:
- Decontaminate all equipment that has come into contact with the chemical.
- Properly dispose of all waste materials, including contaminated PPE, as outlined in the disposal plan below.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
- Do not mix with other waste streams, particularly incompatible chemicals.
- Collect all solid waste contaminated with this compound (e.g., gloves, absorbent materials, paper towels) in a separate, labeled, and sealed container.
2. Container Management:
- Use chemically resistant containers for waste collection.
- Keep waste containers closed at all times, except when adding waste.
- Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.
3. Disposal Procedure:
- All waste must be disposed of as hazardous waste.[1][2][3][4]
- Arrange for collection by a licensed hazardous waste disposal company.[1]
- Provide the waste disposal company with a complete and accurate description of the waste.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
